Bcn-peg4-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H31NO6 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H31NO6/c21-8-10-24-12-14-25-13-11-23-9-7-20-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21H,3-15H2,(H,20,22)/t16-,17+,18? |
InChI Key |
RPISEOIEEFQRPT-JWTNVVGKSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |
Origin of Product |
United States |
Foundational & Exploratory
Bcn-peg4-OH for labeling proteins and peptides
An In-depth Technical Guide to Bcn-PEG4-OH and its Derivatives for Labeling Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation, the precise and stable labeling of biomolecules is paramount for a myriad of applications, from basic research to the development of sophisticated therapeutics. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, offers a powerful method for covalently modifying proteins and peptides in complex biological environments.[1][2] This "click chemistry" reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biomolecules and in living systems.[1][3]
At the heart of many SPAAC reactions is the bicyclo[6.1.0]nonyne (BCN) moiety, a strained cyclooctyne that exhibits an excellent balance of high reactivity and stability.[2] When coupled with a tetraethylene glycol (PEG4) spacer, the resulting Bcn-PEG4 linker gains enhanced hydrophilicity, which improves solubility in aqueous buffers, reduces aggregation of conjugates, and minimizes steric hindrance.
This technical guide focuses on this compound and its derivatives as versatile tools for protein and peptide labeling. While this compound, with its terminal hydroxyl group, serves as a valuable precursor for further chemical synthesis, derivatives such as Bcn-PEG4-NHS esters are primed for direct reaction with primary amines (e.g., lysine residues) on proteins and peptides. We will delve into the quantitative aspects of these linkers, provide detailed experimental protocols, and illustrate key workflows and concepts.
Core Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The fundamental mechanism of SPAAC is a Huisgen [3+2] dipolar cycloaddition between the strained alkyne of the BCN group (the dipolarophile) and an azide (the 1,3-dipole). The significant ring strain of the BCN molecule distorts the alkyne from its ideal linear geometry, which lowers the activation energy of the reaction, allowing it to proceed spontaneously without a catalyst. The reaction is highly chemoselective, as both the azide and BCN groups are abiotic and do not react with other functional groups typically found in biological systems. This results in the formation of a stable triazole linkage.
References
Methodological & Application
Application Notes and Protocols for Antibody Bioconjugation using Bcn-PEG4-OH Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the bioconjugation of antibodies using a Bcn-PEG4 linker, leveraging the principles of strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry." This copper-free method offers high efficiency, specificity, and biocompatibility, making it ideal for creating stable antibody conjugates for various applications, including the development of antibody-drug conjugates (ADCs).[][2][3]
The protocol described herein involves a two-stage process. First, the antibody is functionalized with a Bcn-PEG4-NHS ester, which reacts with primary amines (e.g., lysine residues) on the antibody. Second, the Bcn-modified antibody is reacted with a molecule of interest that has been functionalized with an azide group. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[4]
Data Presentation
The following tables summarize key quantitative parameters for the successful bioconjugation of antibodies with Bcn-PEG4 linkers.
Table 1: Recommended Reagent Molar Excess Ratios
| Reagent | Molar Excess (relative to Antibody) | Purpose |
| Bcn-PEG4-NHS Ester | 10-30 fold | Antibody Activation |
| Azide-Modified Molecule | 2-4 fold | Conjugation to BCN-activated Antibody |
Note: The optimal molar excess may vary depending on the specific antibody and azide-modified molecule. It is recommended to perform optimization experiments.
Table 2: Typical Reaction Conditions
| Step | Parameter | Recommended Value | Notes |
| Antibody Activation | Incubation Time | 60 minutes | Longer incubation times may be explored. |
| Incubation Temperature | Room Temperature (20-25°C) | ||
| Solvent | DMSO or DMF | Final concentration should not exceed 10-20% (v/v) to prevent antibody denaturation.[5] | |
| Conjugation | Incubation Time | 2-4 hours at room temperature or overnight (12-18 hours) at 4°C | The reaction is often efficient at lower temperatures. |
| Incubation Temperature | 4°C or Room Temperature (20-25°C) | ||
| pH | 7.4 (Physiological) |
Table 3: Example Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Average DAR | DAR Distribution |
| Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% |
| Reversed-Phase Liquid Chromatography (RP-LC) | 1.8 | DAR0: 6%, DAR2: 94% |
Data is illustrative and will vary based on the antibody, linker, and payload.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the bioconjugation of an antibody with an azide-modified molecule using a Bcn-PEG4-NHS ester linker.
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Bcn-PEG4-NHS Ester
-
Azide-functionalized molecule of interest (e.g., drug, fluorophore, biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification
-
Centrifugal filter units (e.g., 30 kDa MWCO)
Protocol 1: Antibody Activation with Bcn-PEG4-NHS Ester
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange using a spin desalting column or dialysis.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of Bcn-PEG4-NHS ester in anhydrous DMSO or DMF immediately before use.
-
-
Activation Reaction:
-
Add a 10-20 fold molar excess of the Bcn-PEG4-NHS ester stock solution to the antibody solution.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10-20% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 60-90 minutes at room temperature with gentle mixing.
-
-
Purification of Bcn-Activated Antibody:
-
Remove the excess, unreacted Bcn-PEG4-NHS ester using a spin desalting column equilibrated with PBS (pH 7.4). Follow the manufacturer's instructions.
-
Alternatively, for larger scales, use size-exclusion chromatography (SEC).
-
Protocol 2: Conjugation of Bcn-Activated Antibody with Azide-Modified Molecule
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
To the purified Bcn-activated antibody, add a 3-5 fold molar excess of the azide-modified molecule stock solution.
-
Incubate the reaction overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the Antibody Conjugate:
-
Purify the final antibody conjugate to remove unreacted azide-modified molecules and other impurities. This can be achieved using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques based on the properties of the conjugate.
-
-
Characterization:
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC).
-
Confirm the integrity and purity of the conjugate using SDS-PAGE and mass spectrometry.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Bcn-peg4-OH in PROTAC Synthesis and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical component that influences the PROTAC's physicochemical properties, cell permeability, and the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]
This document provides detailed application notes and protocols for the use of Bcn-peg4-OH, a bifunctional linker, in the synthesis and development of PROTACs. The bicyclo[6.1.0]nonyne (Bcn) group allows for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry," a highly efficient and bioorthogonal reaction.[4] The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, which can improve solubility and cell permeability. The terminal hydroxyl (-OH) group provides a versatile handle for conjugation to various ligands following its activation.
These notes will cover the synthesis of a PROTAC using this compound, methods for evaluating its efficacy, and visualizations of relevant biological pathways and experimental workflows.
Signaling Pathways
Targeted protein degradation via PROTACs can be applied to a wide range of disease-relevant proteins. Below are diagrams of two such signaling pathways, BRD4 and IRAK4, which are prominent targets in oncology and inflammation, respectively.
Experimental Protocols
PROTAC Synthesis using this compound
This protocol describes a modular approach for the synthesis of a PROTAC, starting with the activation of the hydroxyl group on this compound, followed by sequential conjugation to an E3 ligase ligand and a POI-binding ligand.
Step 1: Activation of this compound (Tosylation)
This step converts the terminal hydroxyl group into a good leaving group (tosylate) for subsequent nucleophilic substitution.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA (1.5 eq) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Bcn-peg4-OTs.
-
The crude product can be purified by flash column chromatography if necessary.
-
Step 2: Conjugation of Activated Linker to an Amine-Containing E3 Ligase Ligand
This protocol describes the coupling of the tosylated linker to an E3 ligase ligand containing a primary or secondary amine (e.g., a pomalidomide derivative).
-
Materials:
-
Bcn-peg4-OTs (from Step 1)
-
Amine-containing E3 ligase ligand (e.g., 4-aminopomalidomide)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere
-
-
Protocol:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Bcn-peg4-OTs (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting Bcn-peg4-E3 ligase conjugate by preparative High-Performance Liquid Chromatography (HPLC).
-
Step 3: SPAAC "Click" Reaction with an Azide-Functionalized POI Ligand
This final step connects the linker-E3 ligase conjugate to the POI-binding ligand via a copper-free click reaction.
-
Materials:
-
Bcn-peg4-E3 ligase conjugate (from Step 2)
-
Azide-functionalized POI ligand (e.g., an azide-containing derivative of a kinase inhibitor)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere
-
-
Protocol:
-
Dissolve the Bcn-peg4-E3 ligase conjugate (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in the anhydrous, degassed solvent under an inert atmosphere.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the final PROTAC product using reverse-phase preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.
-
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
-
-
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
-
Cellular Uptake Assay using LC-MS/MS
This protocol quantifies the intracellular concentration of the PROTAC to assess its cell permeability.
-
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
Ice-cold PBS
-
Acetonitrile with an internal standard
-
LC-MS/MS system
-
-
Protocol:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the PROTAC at a specific concentration for a defined period.
-
Cell Harvesting and Lysis:
-
After treatment, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any unbound PROTAC.
-
Lyse the cells by adding a known volume of cold acetonitrile containing an internal standard. This will precipitate proteins and extract the PROTAC.
-
-
Sample Preparation:
-
Scrape the cells and collect the lysate.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated protein and cell debris.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and a fragment ion of the PROTAC and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by spiking known concentrations of the PROTAC into cell lysate from untreated cells.
-
Calculate the intracellular concentration of the PROTAC in the treated samples by comparing their peak areas to the standard curve.
-
Normalize the intracellular concentration to the cell number or total protein content.
-
-
Data Presentation
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following tables provide representative quantitative data for PROTACs targeting BRD4 and IRAK4 that utilize PEG linkers.
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with PEG Linkers
| PROTAC | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 34 | Pomalidomide | PEG-based | MDA-MB-231 | 60 | 94 | |
| Compound 37 | Pomalidomide | PEG-based | MDA-MB-231 | 62 | 86 | |
| NC-1 | Pomalidomide | PEG-based | Mino | 2.2 | 97 | |
| QCA570 | Undisclosed | Undisclosed | 5637 (Bladder Cancer) | ~1 | >90% |
Table 2: Degradation Efficacy of IRAK4-Targeting PROTACs with PEG Linkers
| PROTAC | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| KT-474 | Pomalidomide | Proprietary | THP-1 | 0.88 | 101 | |
| Compound 9 | Pomalidomide | PEG2 | OCI-LY10 | <1000 | >80% | |
| FIP22 | Pomalidomide | Rigidified | THP-1 | 3.2 | >95% | |
| Compound 9 (GSK) | VHL | PEG | PBMCs | Not specified | >80% |
Note: The data presented are from various sources and experimental conditions may differ. Direct comparison between compounds should be made with caution.
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering a versatile platform for modular drug design. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of targeted protein degradation. Successful development of potent and selective PROTACs requires careful optimization of the warhead, linker, and E3 ligase ligand to achieve optimal ternary complex formation and subsequent protein degradation. The methodologies outlined in these application notes provide a solid foundation for the rational design and evaluation of novel PROTACs for therapeutic and research applications.
References
Application Notes and Protocols for Bcn-PEG4-OH and Azide Coupling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation technique that enables the covalent conjugation of molecules in complex biological environments.[1][2] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for in vivo applications and the modification of sensitive biomolecules.[1][3] The reaction relies on the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), to react spontaneously and specifically with azides to form a stable triazole linkage.[1]
The reagent Bcn-PEG4-OH features a reactive BCN group for copper-free click chemistry and a terminal hydroxyl group (-OH), connected by a hydrophilic tetraethylene glycol (PEG4) spacer. The PEG4 linker enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, making it an excellent tool for modifying biomolecules. The terminal hydroxyl group does not participate directly in the SPAAC reaction but offers a potential site for further functionalization if desired. This document provides detailed protocols and reaction conditions for the successful coupling of this compound with azide-functionalized molecules.
Key Features of SPAAC with this compound:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for reactions in living systems.
-
High Selectivity: Azide and BCN groups react specifically with each other, even in the presence of other functional groups found in biological samples.
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.
-
Stability: The resulting triazole linkage is highly stable.
-
Efficiency: The reaction is rapid and typically results in high yields of the conjugated product.
Reaction Mechanism and Workflow
The fundamental mechanism of the reaction between the BCN moiety of this compound and an azide-functionalized molecule is a Huisgen [3+2] dipolar cycloaddition. The significant ring strain of the BCN group lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.
The general experimental workflow for the conjugation is outlined below. It involves preparation of the reactants, the coupling reaction, and subsequent purification of the conjugate.
Quantitative Data on Reaction Conditions
The optimal conditions for SPAAC can vary depending on the specific reactants. The following table summarizes typical quantitative parameters for the coupling of BCN derivatives with azides.
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Molar Ratio | 2 to 10-fold molar excess of BCN reagent relative to the azide-molecule. | A molar excess helps to drive the reaction to completion, especially if the azide-molecule is of high value. | |
| Solvent | Aqueous buffers (e.g., PBS, HEPES at pH 7.2-7.4), organic solvents (e.g., DMSO, DMF), or mixtures (e.g., EtOH/H₂O, DMSO/H₂O). | The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. The final concentration of organic co-solvents should be kept low (ideally <10% v/v) to avoid denaturation. | |
| Temperature | Room temperature (20-25°C) or 37°C. | Reactions can also be performed at 4°C, which may require longer incubation times. | |
| Reaction Time | 2 to 24 hours. | Reaction time depends on the concentration of reactants and the specific BCN and azide derivatives used. Progress can be monitored by analytical techniques like LC-MS. | |
| Concentration | Typically in the millimolar (mM) range. | For antibody conjugations, concentrations around 1 mg/mL are common. |
Experimental Protocols
This section provides a general protocol for the conjugation of an azide-modified protein with this compound. The specific concentrations and reaction parameters may require optimization depending on the properties of the protein and the desired degree of labeling.
Materials
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column, dialysis cassette with appropriate MWCO)
Procedure
-
Reagent Preparation:
-
Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4). Determine the precise concentration of the protein solution.
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
In a suitable reaction vessel (e.g., a microcentrifuge tube), add the azide-modified protein solution.
-
Slowly add the desired molar excess (e.g., 5-10 fold) of the this compound stock solution to the protein solution while gently mixing.
-
Note: The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize the potential for protein denaturation.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours. Incubation can be performed with gentle end-over-end mixing.
-
For some applications, incubation times as short as 2 hours at room temperature have been reported to be sufficient.
-
-
Purification:
-
Remove the excess, unreacted this compound and any residual DMSO using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger protein conjugate from the smaller this compound reagent.
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using a dialysis cassette with an appropriate molecular weight cut-off (MWCO).
-
-
Analysis and Storage:
-
Analyze the purified conjugate using appropriate techniques such as SDS-PAGE (which will show a mass shift), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the degree of labeling.
-
Store the final conjugate under appropriate conditions, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.
-
Troubleshooting and Considerations
-
Side Reactions: While SPAAC is highly bioorthogonal, the BCN moiety can exhibit some reactivity towards thiols, particularly the sulfhydryl groups of cysteine residues in proteins. If this is a concern, thiol-reactive side reactions can be minimized by using a thiol-blocking agent like N-ethylmaleimide (NEM) prior to the SPAAC reaction.
-
Low Conjugation Efficiency: If the reaction yield is low, consider increasing the molar excess of the this compound, increasing the reaction time, or slightly increasing the temperature (e.g., to 37°C). Ensure that the azide-functionalized molecule is pure and that the azide group is intact.
-
Precipitation: If precipitation occurs upon adding the this compound solution, it may be due to an excessive concentration of the organic solvent (DMSO). Ensure the final DMSO concentration is kept to a minimum.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Bcn-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction's high selectivity, biocompatibility, and efficiency make it an invaluable tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and for the specific labeling of biomolecules.[2][3]
The Bcn-PEG4-OH linker is a heterobifunctional reagent designed for SPAAC applications. It features a bicyclo[6.1.0]nonyne (Bcn) group, a highly strained cyclooctyne that reacts rapidly with azides.[4] The tetraethylene glycol (PEG4) spacer enhances hydrophilicity, reduces aggregation, and minimizes steric hindrance, thereby improving the pharmacokinetic properties of the final conjugate. The terminal hydroxyl (-OH) group is a versatile functional handle that, after activation, allows for covalent attachment to a variety of biomolecules.
These application notes provide a comprehensive guide to utilizing this compound in SPAAC, covering the necessary activation of the terminal hydroxyl group and subsequent conjugation to azide-modified molecules.
Principle of the Reaction
The overall process involves a two-stage approach:
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is chemically converted into a more reactive functional group (e.g., an N-hydroxysuccinimide (NHS) ester) that can readily react with functional groups on a biomolecule (e.g., primary amines on lysine residues of a protein).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bcn group of the now-activated linker reacts with an azide-functionalized molecule of interest to form a stable triazole linkage. This reaction is highly specific and proceeds efficiently under mild, physiological conditions.
The following diagram illustrates the overall workflow:
Caption: General workflow for bioconjugation using this compound.
Experimental Protocols
This section provides detailed protocols for the activation of this compound and its subsequent use in a SPAAC reaction with an azide-modified protein.
Protocol 1: Activation of this compound to Bcn-PEG4-NHS Ester
This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid, followed by activation to an NHS ester, which is highly reactive towards primary amines.
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine, anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, cold
-
0.1 M HCl
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
Procedure:
Part A: Synthesis of Bcn-PEG4-Acid
-
Dissolve this compound (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous DCM.
-
Add anhydrous pyridine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 0.1 M HCl and then with saturated NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain Bcn-PEG4-acid.
Part B: Synthesis of Bcn-PEG4-NHS Ester
-
Dissolve the Bcn-PEG4-acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC or EDC (1.2 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Precipitate the Bcn-PEG4-NHS ester by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Store the activated linker at -20°C with a desiccant.
Protocol 2: SPAAC Reaction of Bcn-PEG4-NHS Ester with an Azide-Modified Protein
This protocol outlines the conjugation of the activated Bcn-PEG4-NHS ester to a protein containing an azide modification.
Materials:
-
Azide-modified protein (e.g., antibody)
-
Bcn-PEG4-NHS ester (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE and/or LC-MS for analysis
Procedure:
-
Preparation of Reagents:
-
Ensure the azide-modified protein is in an amine-free buffer like PBS at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the Bcn-PEG4-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Bcn-PEG4-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally be below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice, with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Bcn-Functionalized Protein:
-
Remove the excess, unreacted Bcn-PEG4-NHS ester and quenching reagent using a spin desalting column or SEC.
-
The purified Bcn-functionalized protein is now ready for the SPAAC reaction.
-
-
SPAAC Reaction:
-
To the purified Bcn-functionalized protein, add a 2- to 10-fold molar excess of the azide-containing molecule.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some BCN reagents, shorter incubation times of 2 hours at room temperature may be sufficient.
-
-
Final Purification:
-
Purify the final protein conjugate using a spin desalting column or SEC to remove any unreacted azide-containing molecule.
-
-
Characterization:
-
Determine the final protein concentration.
-
Analyze the conjugate by SDS-PAGE, where a band shift may be observed compared to the unconjugated protein.
-
Confirm successful conjugation and determine the degree of labeling using mass spectrometry (e.g., ESI-MS), which will show an increase in molecular weight corresponding to the attached Bcn-PEG4-azide-molecule.
-
Data Presentation
The following tables provide a summary of typical reaction parameters and expected outcomes for the SPAAC reaction.
Table 1: Recommended Reaction Conditions for SPAAC with Bcn-PEG4 Derivatives
| Parameter | Recommended Condition | Reference(s) |
| Solvent | Amine-free buffers (e.g., PBS, pH 7.4), DMSO, DMF | |
| Temperature | Room temperature (20-25°C) or 4°C | |
| Molar Excess of Bcn Reagent | 2 to 20-fold over the azide-modified molecule | |
| Reaction Time | 2-24 hours | |
| Final DMSO Concentration | <10% (v/v) for protein conjugations |
Table 2: Comparison of Analytical Techniques for Conjugate Characterization
| Analytical Technique | Information Provided | Reference(s) |
| SDS-PAGE | Visual confirmation of conjugation (band shift) | |
| Mass Spectrometry (e.g., ESI-MS) | Precise mass of the conjugate, confirmation of successful ligation, degree of labeling | |
| HPLC (e.g., HIC, RP-LC) | Purity of the conjugate, determination of drug-to-antibody ratio (DAR) | |
| UV-Vis Spectroscopy | Protein concentration |
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and the logical workflow of the experimental protocol.
Caption: Chemical transformations in the this compound conjugation workflow.
Caption: Experimental workflow for protein conjugation using this compound.
Conclusion
This compound is a versatile reagent for SPAAC that offers the advantages of the Bcn-azide ligation chemistry combined with the beneficial properties of a PEG spacer. While the terminal hydroxyl group requires activation prior to conjugation with many biomolecules, this two-step approach provides flexibility in designing custom linkers for specific applications. The protocols provided herein offer a robust framework for the successful implementation of this compound in the development of novel bioconjugates for research, diagnostics, and therapeutics.
References
Application Notes and Protocols for Bcn-PEG4-OH Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the conjugation of Bcn-PEG4-OH. This heterobifunctional linker is a valuable tool in bioconjugation, featuring a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal hydroxyl group. The inclusion of a tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[1][2]
The protocols detailed below cover the necessary activation of the terminal hydroxyl group, followed by conjugation to amine-containing molecules and the subsequent "click" reaction with azide-functionalized partners.
Core Concepts
This compound is utilized in a two-stage conjugation strategy. The terminal hydroxyl group is not reactive towards common functional groups on biomolecules under physiological conditions and therefore requires chemical activation. Once activated, it can be covalently linked to a molecule of interest. The BCN group then serves as a reactive handle for a highly efficient and bioorthogonal SPAAC reaction with an azide-modified molecule.[3][4] This copper-free click chemistry is ideal for conjugating sensitive biological molecules in aqueous environments.[1]
Applications
The versatility of this compound makes it suitable for a range of applications in research and drug development:
-
Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic payloads to antibodies, creating homogenous and effective ADCs.
-
PROTAC Synthesis: As a flexible and hydrophilic linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in Proteolysis Targeting Chimeras (PROTACs).
-
Biomolecule Labeling: Attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, and nucleic acids for tracking and visualization in biological systems.
-
Surface Modification: Functionalization of surfaces for various biomedical and research applications.
Experimental Protocols
This section details the methodologies for the activation of this compound and its subsequent conjugation.
Protocol 1: Activation of this compound to Bcn-PEG4-Carboxylic Acid
This protocol describes the oxidation of the terminal hydroxyl group to a carboxylic acid, a versatile intermediate for further functionalization.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound in anhydrous acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the solution with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with isopropanol.
-
Dilute the mixture with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Bcn-PEG4-acid.
Protocol 2: Amine Conjugation via EDC/NHS Coupling
This protocol outlines the conjugation of Bcn-PEG4-acid to a primary amine-containing molecule (e.g., protein, peptide, or small molecule) using carbodiimide chemistry.
Materials:
-
Bcn-PEG4-acid
-
Amine-containing molecule of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Size-Exclusion Chromatography (SEC) column or dialysis equipment for purification
Procedure:
-
Activation of Bcn-PEG4-acid:
-
Dissolve Bcn-PEG4-acid (1.5 equivalents), EDC (1.5 equivalents), and NHS (1.6 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the Bcn-PEG4-NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Prepare a solution of the amine-containing molecule in the reaction buffer.
-
Slowly add the activated Bcn-PEG4-NHS ester solution to the molecule solution. A 5-20 fold molar excess of the linker may be required for protein conjugation.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis against the reaction buffer.
-
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free click reaction between the Bcn-functionalized molecule and an azide-containing molecule.
Materials:
-
Bcn-functionalized molecule from Protocol 2
-
Azide-containing molecule of interest
-
Reaction Buffer: PBS, pH 7.2-7.4, or other suitable buffer
-
DMSO (if needed to dissolve the azide-containing molecule)
Procedure:
-
Dissolve the Bcn-functionalized molecule in the reaction buffer.
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO).
-
Add a 1.5 to 5-fold molar excess of the azide-containing molecule to the solution of the Bcn-functionalized molecule. The final DMSO concentration should be kept below 10% to maintain the stability of biomolecules.
-
Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle agitation. Reaction time will depend on the specific reactants.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Purify the final conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.
Data Presentation
The following tables summarize typical quantitative data for BCN-based bioconjugation reactions.
Table 1: Reaction Conditions and Efficiency for BCN Conjugation
| Parameter | Condition/Value | Reference |
| Molar Excess of BCN-Linker (for proteins) | 5-20 fold | |
| Molar Excess of Azide (for SPAAC) | 1.5-5 fold | |
| Reaction Time (Amine Coupling) | 2-4 hours (RT) or overnight (4°C) | |
| Reaction Time (SPAAC) | 2-24 hours | |
| Typical Solvent for Stock Solutions | DMSO or DMF | |
| Final Organic Solvent Concentration | <10% | |
| pH for Amine Coupling (NHS ester) | 7.2 - 8.5 | |
| pH for SPAAC | 7.2 - 7.4 |
Table 2: Analytical Characterization of Conjugates
| Analytical Technique | Purpose | Typical Results |
| LC-MS | Confirm conjugation and purity | Shift in mass corresponding to the addition of the linker and payload. |
| SDS-PAGE | Assess protein conjugation | Shift in the molecular weight of the protein band. |
| HIC-HPLC | Determine Drug-to-Antibody Ratio (DAR) | Separation of species with different levels of hydrophobicity. |
| Size-Exclusion Chromatography (SEC) | Assess aggregation | Detection of high molecular weight species. |
Visualizations
Caption: Workflow for the activation and conjugation of this compound.
References
Application Note and Protocol for the Conjugation of BCN-PEG4-OH to a Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Bcn-PEG4-OH to a fluorescent dye. Bicyclo[6.1.0]nonyne (BCN) is a strained alkyne widely used in copper-free click chemistry (SPAAC) for bioconjugation. The tetraethylene glycol (PEG4) spacer enhances hydrophilicity and provides spatial separation between the BCN moiety and the conjugated molecule.
The terminal hydroxyl group (-OH) on this compound is not directly reactive with common amine-reactive fluorescent dye derivatives (e.g., NHS esters). Therefore, this protocol details a robust method for forming a stable ester linkage between the hydroxyl group of this compound and a fluorescent dye that possesses a carboxylic acid functional group. The procedure is based on the Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This method is performed under anhydrous conditions to ensure high reaction efficiency.[1][2]
Materials and Reagents
-
BCN Linker : this compound
-
Fluorescent Dye : A dye with a terminal carboxylic acid (e.g., Cyanine7 carboxylic acid, sulfo-Cyanine5 carboxylic acid).[3][4]
-
Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC)
-
Catalyst : 4-Dimethylaminopyridine (DMAP)
-
Solvents : Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Purification : Silica gel for column chromatography, Hexane, Ethyl Acetate
-
Equipment : Round-bottom flask, magnetic stirrer, nitrogen or argon gas line, syringes, rotary evaporator, flash chromatography system.
Experimental Protocols
This protocol is divided into three main stages: Reaction Setup, Conjugation Reaction, and Purification & Analysis. It is critical to use anhydrous solvents and maintain an inert atmosphere to prevent hydrolysis of the activated intermediate.[1]
Part 1: Reagent Preparation
-
Drying : Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
This compound Solution : Prepare a stock solution of this compound in anhydrous DMF or DCM. For example, create a 100 mM solution.
-
Carboxy-Dye Solution : Prepare a stock solution of the carboxylic acid-functionalized fluorescent dye in anhydrous DMF. The concentration will depend on the dye's solubility.
-
DCC Solution : Prepare a fresh solution of DCC in anhydrous DMF or DCM (e.g., 200 mM).
-
DMAP Solution : Prepare a solution of DMAP in anhydrous DMF or DCM (e.g., 50 mM).
Part 2: Steglich Esterification Reaction
-
Setup : In a dry, round-bottom flask under an inert atmosphere, add the desired amount of the Carboxy-Dye solution.
-
Addition of this compound : Add 1.2 to 1.5 molar equivalents of the this compound solution to the flask.
-
Addition of Catalyst : Add a catalytic amount of DMAP (typically 0.1 to 0.2 molar equivalents).
-
Initiation of Reaction : While stirring the solution, slowly add 1.3 molar equivalents of the DCC solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Incubation : Seal the flask and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS to observe the consumption of the starting materials and the formation of the product.
Part 3: Purification and Analysis
-
Removal of Byproduct : After the reaction is complete, cool the mixture to promote further precipitation of the DCU byproduct. Filter the reaction mixture to remove the precipitated DCU.
-
Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Chromatography : Purify the resulting crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for elution. The fluorescent nature of the product allows for easy visualization of the correct fractions.
-
Analysis : Confirm the identity and purity of the final Bcn-PEG4-Dye conjugate using analytical techniques such as Mass Spectrometry (to verify the molecular weight) and NMR spectroscopy.
-
Quantification : The concentration of the purified conjugate can be determined by measuring the absorbance of the fluorescent dye at its maximum absorbance wavelength (λmax).
Data Presentation
The following table summarizes the key parameters for the conjugation reaction. Yields are dependent on the specific dye used and adherence to anhydrous conditions.
| Parameter | Recommended Value | Notes |
| Molar Ratios | ||
| Carboxy-Dye | 1 equivalent | The limiting reagent. |
| This compound | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| DCC | 1.3 equivalents | The primary coupling agent. |
| DMAP | 0.1 - 0.2 equivalents | Acts as an acyl transfer catalyst. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | Must be aprotic and anhydrous. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are sufficient for this reaction. |
| Time | 12 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the activated ester intermediate. |
| Expected Outcome | ||
| Expected Yield | 65 - 95% | Highly dependent on substrate steric hindrance and reaction conditions. |
| Purification Method | Filtration followed by Flash Chromatography | Effective for removing the DCU byproduct and unreacted starting materials. |
Visualizations
Chemical Reaction Pathway
Caption: Steglich esterification pathway for conjugating a carboxy-dye to this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of BCN-PEG4-Dye conjugate.
References
Application Notes and Protocols for BCN-PEG4-OH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the use of Bicyclo[6.1.0]nonyne-Polyethylene Glycol-Hydroxyl (Bcn-peg4-OH) and its derivatives in bioconjugation applications. The focus is on the reaction parameters for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.
Introduction
This compound is a heterobifunctional linker containing a strained bicyclo[6.1.0]nonyne (BCN) moiety, a hydrophilic 4-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The highly strained BCN group enables rapid and specific covalent bond formation with azide-containing molecules through SPAAC, a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a toxic copper catalyst.[1][2] The PEG spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal component for bioconjugation.[1][3]
The terminal hydroxyl group of this compound is not directly reactive under typical bioconjugation conditions. It serves as a versatile handle for further chemical modification into a variety of reactive functional groups, such as NHS esters for reaction with primary amines, or other moieties for specific coupling chemistries. These application notes will cover the general principles of SPAAC reactions involving BCN and provide protocols for the use of activated BCN-PEG4 derivatives in common bioconjugation workflows.
Key Features of SPAAC with BCN Reagents:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for use in living systems and with sensitive biomolecules.[1]
-
High Selectivity: The BCN group reacts specifically with azides, avoiding side reactions with other functional groups found in biological samples.
-
Mild Reaction Conditions: Reactions proceed efficiently in aqueous buffers at physiological pH and ambient temperatures.
-
Stability: The resulting triazole linkage is highly stable.
-
Efficiency: SPAAC reactions with BCN typically result in high yields of the conjugated product.
Data Presentation: Reaction Parameter Guidelines
The following tables summarize typical reaction conditions for SPAAC using BCN-PEG4 derivatives with azide-modified biomolecules. These parameters should be considered as starting points and may require optimization for specific applications.
Table 1: General SPAAC Reaction Parameters
| Parameter | Guideline | Notes |
| Temperature | 4°C, Room Temperature (20-25°C), or 37°C | Higher temperatures can increase the reaction rate, but the thermal stability of the biomolecule must be considered. |
| Reaction Time | 2-12 hours at Room Temperature or 37°C; 12-24 hours at 4°C | Incubation times as short as 2 hours at room temperature have been reported to be sufficient. |
| pH | 7.2 - 7.4 (e.g., in PBS) | While some instability of the BCN group has been noted at neutral pH, reactions are generally successful in a variety of aqueous buffers. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | For bioconjugation, the final concentration of organic solvents like DMSO should be minimized (ideally <10% v/v) to prevent denaturation of biomolecules. |
| Molar Excess of BCN Reagent | 2 to 5-fold molar excess over the azide-modified molecule | A 2-4 fold molar excess is a good starting point for protein conjugation. |
Table 2: Specific Incubation Times and Temperatures from Protocols
| Application | Reactants | Temperature | Incubation Time | Molar Excess (BCN:Azide) | Reference |
| Antibody-Small Molecule Conjugation | BCN-armed antibody + Azide-modified small molecule | Room Temp or 37°C | 4-12 hours | 2-5 fold excess of azide | |
| PROTAC Synthesis | Azide-modified ligand + BCN-PEG4-alkyne | Room Temperature | 12-24 hours | Stoichiometric | |
| Antibody-Payload Conjugation (SPAAC) | Azide-modified antibody + BCN-Payload | 4°C or Room Temp | 12-18 hours (4°C) or 2-4 hours (RT) | 5-10 fold excess of BCN | |
| General Bioconjugation | Azide-modified protein + BCN-PEG4-alkyne | 4°C or Room Temp | 12-24 hours (4°C) or 4-12 hours (RT) | 2-4 fold excess of BCN |
Experimental Protocols
The following are detailed methodologies for key experiments.
Protocol 1: General Procedure for Conjugation of an Azide-Modified Protein with a BCN-PEG4 Derivative
This protocol outlines the general steps for conjugating an azide-modified protein with a BCN-PEG4 derivative (e.g., BCN-PEG4-alkyne or a fluorescently labeled BCN-PEG4).
Materials:
-
Azide-Modified Protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN-PEG4 derivative
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reactants:
-
Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).
-
Determine the precise concentration of the protein solution.
-
Allow the vial of the BCN-PEG4 derivative to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) of the BCN-PEG4 derivative in anhydrous DMSO.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the desired molar excess (typically 2- to 5-fold) of the BCN-PEG4 derivative stock solution to the protein solution.
-
Gently mix the reaction components. The final concentration of DMSO should ideally be kept below 10% (v/v) to minimize effects on protein stability.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The optimal time should be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted BCN-PEG4 derivative using a spin desalting column or by dialysis against the reaction buffer.
-
-
Characterization:
-
Characterize the resulting conjugate to determine the efficiency of the conjugation, for example, by mass spectrometry.
-
Protocol 2: Synthesis of a PROTAC using BCN-PEG4-alkyne
This protocol describes a modular approach for synthesizing a Proteolysis Targeting Chimera (PROTAC) using BCN-PEG4-alkyne.
Materials:
-
Azide-modified target protein ligand
-
Alkyne-modified E3 ligase ligand
-
BCN-PEG4-alkyne
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting from an amine to create an azide)
-
Azido-PEG-NHS ester (if creating an azide-modified ligand)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation of an Azide-Modified Ligand (if necessary):
-
Dissolve the ligand containing a primary amine in anhydrous DMF.
-
Add TEA or DIPEA (2-3 equivalents).
-
Add a solution of azido-PEG-NHS ester (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the azide-modified ligand by reverse-phase HPLC.
-
-
SPAAC Reaction:
-
Dissolve the azide-modified ligand (1 equivalent) and BCN-PEG4-alkyne (1.1 equivalents) in an anhydrous, degassed solvent under an inert atmosphere.
-
Stir the mixture at room temperature.
-
Add the alkyne-modified E3 ligase ligand (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the final PROTAC product using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Visualizations
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: General workflow for bioconjugation using BCN-PEG4 derivatives.
References
Application Notes and Protocols for the Purification of Bcn-PEG4-OH Conjugated Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules with Bicyclo[6.1.0]nonyne-Polyethylene Glycol-Hydroxyl (Bcn-PEG4-OH) linkers is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][] The Bcn moiety facilitates copper-free click chemistry via strain-promoted alkyne-azide cycloaddition (SPAAC), offering a highly efficient and biocompatible method for conjugation.[3][4] The PEG4 spacer enhances solubility and reduces aggregation of the final conjugate.[5]
Following the conjugation reaction, a critical step is the purification of the desired biomolecule-Bcn-PEG4-OH conjugate from unreacted starting materials, excess reagents, and potential byproducts. The choice of purification strategy is paramount to ensure the safety, efficacy, and homogeneity of the final product. This document provides detailed application notes and protocols for the most common and effective purification techniques for this compound conjugated biomolecules.
General Purification Workflow
The purification of this compound conjugated biomolecules typically follows a multi-step process to ensure high purity. The general workflow involves an initial capture and purification step to separate the conjugate from excess linker and other small molecules, followed by polishing steps to remove aggregates and other impurities.
Caption: General experimental workflow for the purification of this compound conjugated biomolecules.
Purification Methodologies
Several chromatographic techniques are employed for the purification of this compound conjugated biomolecules. The choice of method depends on the properties of the biomolecule, the nature of the impurities, and the desired scale of purification. The most common techniques are Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Affinity Chromatography (AC).
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is a gentle, non-denaturing technique ideal for removing small molecule impurities like unreacted this compound linkers and for separating monomeric conjugates from aggregates.
Key Applications:
-
Removal of excess, unreacted linkers.
-
Separation of monomeric conjugates from dimers and higher-order aggregates.
-
Buffer exchange and desalting of the conjugate solution.
Quantitative Data Summary for SEC Purification
| Parameter | Typical Value/Range | Biomolecule Example | Reference |
| Purity Achieved | >95% (monomer) | PEG GCSF | |
| Yield | >90% | Antibody-siRNA conjugate | |
| Column Type | TSKgel G3000SWxl, Zenix SEC-150 | General Proteins, Antibodies | |
| Mobile Phase | 150-200 mM Phosphate/Chloride Buffer, pH 6.5-7.0 | General Proteins, Antibodies | |
| Flow Rate | 0.5 - 1.0 mL/min | General Proteins, Antibodies |
Detailed Protocol for SEC Purification of a this compound Conjugated Antibody
Materials:
-
SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm).
-
HPLC system with UV detector.
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.2 M Potassium Chloride, pH 6.5.
-
Crude conjugation reaction mixture.
-
0.22 µm syringe filters.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Filter the crude conjugation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject an appropriate volume of the filtered sample onto the column. The optimal sample load should be determined empirically to avoid column overloading.
-
Elution: Perform an isocratic elution with the mobile phase for a sufficient duration (e.g., 30 minutes) to allow for the separation of the conjugate, unreacted antibody, and excess linker.
-
Detection and Fraction Collection: Monitor the elution profile at 280 nm. Collect fractions corresponding to the main peak, which represents the purified this compound conjugated antibody.
-
Analysis: Analyze the collected fractions for purity and concentration. Pool the pure fractions.
Caption: Experimental workflow for SEC purification.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. It is a powerful technique for separating biomolecules with different degrees of PEGylation and for characterizing drug-to-antibody ratios (DAR) in ADCs. HIC is performed under non-denaturing conditions, preserving the native structure and activity of the biomolecule.
Key Applications:
-
Separation of unconjugated biomolecules from their PEGylated counterparts.
-
Resolution of species with different numbers of conjugated this compound linkers.
-
Purification of ADCs with different DARs.
Quantitative Data Summary for HIC Purification
| Parameter | Typical Value/Range | Biomolecule Example | Reference |
| Purity Achieved | High resolution of DAR species | Antibody-Drug Conjugates | |
| Yield | Dependent on optimization | General Proteins | |
| Column Type | Butyl, Phenyl, or Octyl-based resins | General Proteins, Antibodies | |
| Mobile Phase A (High Salt) | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 | Bcn-conjugates | |
| Mobile Phase B (Low Salt) | 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) isopropanol | Bcn-conjugates | |
| Gradient | Linear gradient from high to low salt concentration | Bcn-conjugates |
Detailed Protocol for HIC Purification of a this compound Conjugated Antibody
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR).
-
HPLC system with UV detector.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) isopropanol.
-
Crude conjugation reaction mixture.
-
0.22 µm syringe filters.
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the crude conjugation reaction mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M. Filter the sample through a 0.22 µm filter.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the bound molecules using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 10 minutes). The decreasing salt concentration will cause molecules to elute based on their hydrophobicity, with more hydrophobic species eluting later.
-
Detection and Fraction Collection: Monitor the elution at 280 nm and collect fractions corresponding to the different peaks.
-
Analysis: Analyze the collected fractions to identify the desired conjugate species. Pool the pure fractions.
Caption: Experimental workflow for HIC purification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used for analytical characterization and for the purification of smaller, more robust this compound conjugated biomolecules. It can be denaturing for larger proteins like antibodies.
Key Applications:
-
High-resolution purification of smaller conjugates like peptides and oligonucleotides.
-
Purity assessment and characterization of the final conjugate.
-
Purification of the this compound linker itself.
Quantitative Data Summary for RP-HPLC Purification
| Parameter | Typical Value/Range | Biomolecule Example | Reference |
| Purity Achieved | >98% | Bcn-PEG4-Alkyne linker | |
| Yield | Variable, depends on scale and sample | Small molecules | |
| Column Type | C18 or C8 stationary phases | Bcn-PEG4-Alkyne linker | |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Bcn-PEG4-Alkyne linker | |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Bcn-PEG4-Alkyne linker | |
| Gradient | Linear gradient of increasing organic solvent (Mobile Phase B) | Bcn-PEG4-Alkyne linker |
Detailed Protocol for RP-HPLC Purification of a this compound Conjugated Peptide
Materials:
-
RP-HPLC column (e.g., C18, 5 µm).
-
HPLC system with UV detector.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Crude conjugation reaction mixture.
-
0.22 µm syringe filters.
Procedure:
-
System Equilibration: Equilibrate the RP-HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dilute the sample in Mobile Phase A and filter through a 0.22 µm filter.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound molecules. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Detection and Fraction Collection: Monitor the elution at an appropriate wavelength (e.g., 220 nm for peptides) and collect fractions corresponding to the product peak.
-
Analysis and Solvent Removal: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent under reduced pressure (e.g., by lyophilization).
Affinity Chromatography (AC)
Affinity chromatography is a highly specific purification method that utilizes the unique binding interaction between a biomolecule and a specific ligand. For biomolecules like antibodies, Protein A or Protein G affinity chromatography can be used.
Key Applications:
-
Purification of antibodies and antibody-based conjugates from complex mixtures like cell culture supernatants.
-
Highly specific capture of tagged recombinant proteins.
Quantitative Data Summary for Affinity Chromatography Purification
| Parameter | Typical Value/Range | Biomolecule Example | Reference |
| Purity Achieved | >95% in a single step | Recombinant Proteins | |
| Yield | High, due to specific binding | Antibodies | |
| Resin Type | Protein A, Protein G, or other specific ligand-coupled resins | Antibodies, Tagged Proteins | |
| Binding Buffer | Physiological pH and salt concentration (e.g., PBS) | Antibodies | |
| Elution Buffer | Low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) | Antibodies |
Detailed Protocol for Protein A Affinity Purification of a this compound Conjugated Antibody
Materials:
-
Protein A affinity column.
-
Chromatography system or manual setup.
-
Binding Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Elution Buffer: 0.1 M Glycine, pH 2.8.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
Crude, clarified conjugation mixture.
Procedure:
-
Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the crude, clarified conjugation mixture onto the column. The antibody conjugate will bind to the Protein A resin.
-
Washing: Wash the column with 10-15 column volumes of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound antibody conjugate with the Elution Buffer. Collect the eluate in fractions containing a small amount of Neutralization Buffer to immediately raise the pH and prevent acid-induced denaturation.
-
Analysis and Buffer Exchange: Pool the fractions containing the purified conjugate. Perform a buffer exchange into a suitable storage buffer (e.g., PBS) using SEC or dialysis.
Troubleshooting Common Purification Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Conjugate | - Conjugate is too hydrophobic and binds irreversibly to the column (HIC, RP-HPLC).- Precipitation of the conjugate on the column.- Inappropriate pH of the mobile phase. | - Add a small percentage of a mild organic solvent (e.g., isopropanol) to the elution buffer to reduce strong hydrophobic interactions.- Work at lower protein concentrations.- Optimize the pH of the mobile phase. |
| Poor Resolution of Conjugate Species | - Column overloading.- Inappropriate gradient slope (HIC, RP-HPLC).- Non-optimal mobile phase composition. | - Reduce the amount of sample injected onto the column.- Optimize the gradient to better separate species with similar properties.- Screen different mobile phase additives or salt types. |
| Conjugate Aggregation | - Exposure to harsh pH conditions or high temperatures.- High protein concentration.- Hydrophobic nature of the conjugate. | - Work at lower protein concentrations.- Avoid extreme pH and temperatures.- Consider adding stabilizing excipients to your buffers.- Use SEC as a final polishing step to remove aggregates. |
| Multiple Peaks in HIC Chromatogram | - For ADCs, different peaks typically represent different DAR species.- Presence of isomers or other modifications. | - This is often expected. The species with a higher DAR will be more hydrophobic and elute later.- Characterize each peak to identify the different species. |
References
Bcn-PEG4-OH for Live Cell Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for elucidating dynamic cellular processes in their native context. The advent of bioorthogonal chemistry has revolutionized this field by enabling the specific labeling of biomolecules with fluorescent probes without perturbing cellular functions.[1] Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, facilitates the covalent ligation of an azide-modified biomolecule with a strained alkyne, such as Bicyclononyne (BCN).[1][2][3] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell applications.[4]
Bcn-PEG4-OH is a valuable reagent for SPAAC-mediated live cell imaging. It comprises a reactive BCN group for click chemistry, a hydrophilic tetraethylene glycol (PEG4) linker to enhance solubility and biocompatibility, and a terminal hydroxyl group (-OH) that can be further functionalized if needed. These application notes provide detailed protocols and quantitative data for utilizing this compound in live cell imaging applications.
Principle of the Method
The use of this compound for live cell imaging is a two-step process:
-
Metabolic or Genetic Incorporation of an Azide: A biomolecule of interest (e.g., protein, glycan, or nucleic acid) is tagged with an azide group. This can be achieved by introducing azide-modified metabolic precursors (e.g., L-azidohomoalanine (AHA) for proteins or azido sugars like N-azidoacetylmannosamine (ManNAz) for glycans) into the cell culture medium. These precursors are incorporated into newly synthesized biomolecules by the cell's natural metabolic machinery.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A fluorescent dye conjugated to this compound is then introduced to the cells. The strained alkyne of the BCN group rapidly and specifically reacts with the azide-tagged biomolecule, forming a stable triazole linkage and covalently attaching the fluorophore. The labeled biomolecule can then be visualized by fluorescence microscopy.
Data Presentation
Table 1: Comparative Kinetics of Bioorthogonal Reactions
| Bioorthogonal Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| SPAAC | BCN-PEG-alkyne + Azide | ~0.1 - 0.2 | Good balance of reactivity and stability; smaller and less lipophilic than DBCO. |
| SPAAC | DBCO + Azide | Generally faster than BCN | Higher ring strain leads to a faster reaction but lower stability. |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | ~10 - 100 | Fast reaction, but the copper catalyst can be toxic to cells. |
| iEDDA | trans-Cyclooctene (TCO) + Tetrazine | ~1 - 10⁶ | Extremely fast kinetics, but TCO and tetrazine are bulkier than alkynes and azides. |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature.
Table 2: Stability of Cyclooctynes in the Presence of Glutathione (GSH)
| Cyclooctyne | Condition | Half-life |
| BCN | Glutathione (GSH) | ~6 hours |
| DBCO | Glutathione (GSH) | ~71 minutes |
This enhanced stability makes BCN a more suitable choice for long-term labeling studies in cellular environments.
Experimental Protocols
Protocol 1: Metabolic Labeling of Newly Synthesized Proteins with L-Azidohomoalanine (AHA)
This protocol describes the metabolic incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or multi-well plates suitable for microscopy and culture until they reach the desired confluency.
-
Methionine Starvation (Optional but Recommended): To increase the efficiency of AHA incorporation, aspirate the complete medium, wash the cells once with pre-warmed PBS, and incubate them in methionine-free medium for 30-60 minutes.
-
AHA Labeling: Prepare a working solution of AHA in the methionine-free medium. A final concentration of 50 µM is a good starting point, but this may need to be optimized for your cell line. Replace the starvation medium with the AHA-containing medium.
-
Incubation: Incubate the cells for a period of 4 to 24 hours, depending on the desired labeling window for newly synthesized proteins.
-
Washing: Aspirate the AHA-containing medium and wash the cells three times with pre-warmed PBS to remove any unincorporated AHA. The cells are now ready for SPAAC labeling.
Protocol 2: Metabolic Labeling of Cell Surface Glycans with Azido Sugars
This protocol details the introduction of azide groups onto cell surface glycans using an azide-modified sugar, such as N-azidoacetylmannosamine (ManNAz), a precursor for sialic acid biosynthesis.
Materials:
-
Mammalian cells of choice (e.g., Jurkat, HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DMSO
-
PBS
Procedure:
-
Cell Seeding: Culture cells to the desired confluency in a suitable format for imaging.
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to create a stock solution (e.g., 10 mM).
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
-
Incubation: Culture the cells for 2-3 days to allow for the metabolic incorporation of the azido sugar into the cell surface glycans.
-
Cell Harvesting and Washing: Wash the cells twice with ice-cold PBS to remove any unincorporated azido sugar. The cells are now ready for SPAAC labeling.
Protocol 3: Fluorescent Labeling of Azide-Modified Biomolecules in Live Cells via SPAAC
This protocol describes the final step of fluorescently labeling the azide-modified biomolecules on live cells.
Materials:
-
Azide-labeled live cells (from Protocol 1 or 2)
-
This compound conjugated to a fluorescent dye (e.g., BCN-PEG4-Fluorophore)
-
Live cell imaging medium (e.g., phenol red-free medium supplemented with HEPES)
-
DMSO
Procedure:
-
Probe Preparation: Prepare a stock solution of the BCN-PEG4-Fluorophore in DMSO (e.g., 1-10 mM).
-
Labeling Reaction: Dilute the BCN-PEG4-Fluorophore stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.
-
Incubation: Aspirate the PBS from the washed azide-labeled cells and add the labeling medium containing the BCN probe. Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing: Aspirate the labeling medium and wash the cells three to four times with pre-warmed live-cell imaging medium to remove any unreacted probe.
-
Imaging: The cells are now ready for live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Protocol 4: Cytotoxicity Assay
To ensure that the labeling process does not affect cell viability, a standard cytotoxicity assay such as the MTT assay can be performed.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol)
Procedure:
-
Treatment: Treat the cells with varying concentrations of this compound for a duration relevant to your labeling experiment (e.g., 1-24 hours). Include untreated cells as a negative control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. Cell viability is proportional to the absorbance.
Mandatory Visualizations
Caption: Experimental workflow for live cell imaging using this compound.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
(Note: The above DOT script for the SPAAC mechanism is a template. For actual rendering, the IMG SRC would need to be replaced with a valid image URL or the structure drawn using DOT language primitives if simple enough.)
Caption: Logical workflow for studying a signaling pathway using this compound.
References
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with Bcn-peg4-OH
Welcome to the technical support center for Bcn-PEG4-OH and related BCN reagents. This resource provides troubleshooting guides and answers to frequently asked questions to help you overcome challenges in your bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during strain-promoted azide-alkyne cycloaddition (SPAAC) reactions involving BCN linkers.
Q1: My SPAAC reaction with a BCN linker has a low or no yield. What are the potential causes?
Several factors can contribute to low conjugation efficiency. The primary reasons often involve reagent stability, reaction conditions, and steric hindrance.[1]
-
Reagent Instability : The BCN moiety can degrade under certain conditions. It is known to be unstable in the presence of thiols (e.g., DTT, cysteine residues) and reducing agents like TCEP.[2][3] Acidic conditions and prolonged storage can also lead to degradation or oligomerization of the cyclooctyne.[1]
-
Incorrect Stoichiometry : An inappropriate ratio of the BCN reagent to the azide-containing molecule can result in the incomplete consumption of the limiting reagent.[1]
-
Solubility Issues : Poor solubility of one or both reactants in the chosen solvent system can lead to a heterogeneous reaction mixture and consequently, reduced reaction rates. The PEG4 linker in this compound is designed to enhance aqueous solubility, but issues can still arise with hydrophobic biomolecules.
-
Steric Hindrance : Bulky molecules or functional groups near the azide or BCN reactive sites can physically block the interaction, slowing down or preventing the conjugation.
-
Presence of Quenching Reagents : Inorganic azides, such as sodium azide (often used as a preservative), can react with and quench cyclooctynes, leading to failed conjugation with the intended azide-modified molecule.
Q2: How can I improve the yield of my BCN conjugation reaction?
To enhance your reaction yield, consider the following optimization steps:
-
Verify Reagent Integrity : Ensure your this compound and azide-functionalized molecules are pure and have not degraded. It is advisable to prepare fresh solutions of the BCN reagent for each experiment.
-
Optimize Stoichiometry : Systematically vary the molar ratio of the BCN reagent to the azide-containing molecule. A 2- to 5-fold molar excess of one reagent over the other is a common starting point.
-
Adjust Reaction Conditions :
-
Solvent : Ensure both reactants are fully soluble in the chosen solvent. For biomolecules, aqueous buffers are common. The PEG4 linker enhances water solubility.
-
pH : The recommended pH range for SPAAC reactions is generally between 7 and 8.
-
Temperature and Time : Incubating the reaction for 4-12 hours at room temperature or 37°C is a typical starting point, but optimization may be required.
-
-
Perform a Control Reaction : If you suspect an issue with your specific biomolecules, conduct a control reaction with small, well-characterized azide and BCN-containing molecules to confirm that the general reaction conditions are optimal.
Q3: Are there known chemical incompatibilities with BCN reagents?
Yes, the BCN group has known incompatibilities that can lead to side reactions or degradation.
-
Thiols : BCN can react with free thiols, such as those in cysteine residues of proteins or additives like dithiothreitol (DTT). If your protein contains reactive cysteines, consider protecting them before conjugation.
-
Reducing Agents : Tris(2-carboxyethyl)phosphine (TCEP) can cause instability of the BCN moiety.
-
Strong Acids : Exposure to strong acids like trichloroacetic acid (TCA) can lead to the degradation of the BCN group.
-
Inorganic Azides : Sodium azide, a common preservative, will react with BCN and should be removed from buffers and antibody solutions prior to conjugation.
Q4: How should I store and handle my this compound reagent?
Proper storage and handling are critical for maintaining the reactivity of your BCN reagent.
-
Long-Term Storage : For long-term stability, store this compound at -20°C or below in a dry, dark environment.
-
Aliquoting : Upon receipt, it is best to aliquot the reagent to avoid repeated freeze-thaw cycles.
-
Preparing Solutions : When preparing stock solutions, use anhydrous solvents like DMSO or DMF to prevent hydrolysis. For optimal performance, prepare working solutions fresh for each experiment.
Data Presentation
The following table summarizes key stability considerations for BCN reagents based on available literature. This data can help in designing experiments and troubleshooting unexpected results.
| Condition/Reagent | Observation | Impact on Conjugation | Reference |
| Thiols (e.g., GSH, DTT) | BCN group reacts with thiols. | Lowers concentration of active BCN reagent, leading to reduced yield. | |
| Reducing Agents (e.g., TCEP) | Instability of the BCN moiety observed. | Degradation of BCN reagent results in lower conjugation efficiency. | |
| Acidic pH | Degradation of the BCN group can occur. | Loss of active BCN reagent leads to poor reaction outcome. | |
| Neutral pH (e.g., 7.2) | Some instability reported over extended periods. | May slightly reduce yield in very long reactions. | |
| Sodium Azide (NaN₃) | Reacts with and quenches the BCN group. | Prevents the desired reaction with the azide-modified molecule. | |
| Repeated Freeze-Thaw Cycles | Potential for degradation and moisture introduction. | Gradual loss of reagent activity over time. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol assumes the antibody has been pre-functionalized with an azide group.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in an anhydrous solvent such as DMSO at a concentration of 10 mM.
-
Ensure the azide-modified antibody is in a suitable buffer (e.g., PBS, pH 7.4) and free of any preservatives like sodium azide.
-
-
Conjugation Reaction :
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified antibody solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to prevent denaturation of the antibody.
-
Incubate the reaction mixture for 4-12 hours at room temperature or 37°C with gentle agitation.
-
-
Purification :
-
Remove the excess, unreacted this compound using a spin desalting column or size-exclusion chromatography (SEC) appropriate for antibody purification.
-
-
Characterization :
-
Analyze the purified conjugate using methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to confirm successful conjugation and determine the degree of labeling.
-
Protocol 2: Assessing the Stability of this compound in a Specific Buffer
This protocol helps determine if your reaction buffer is contributing to the degradation of the BCN reagent.
-
Sample Preparation :
-
Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Dilute the stock solution into the buffer of interest to a final concentration suitable for your analytical method (e.g., 1 mM).
-
-
Incubation :
-
Incubate the sample at the desired reaction temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the sample for analysis.
-
-
Analysis :
-
Analyze the aliquots using a suitable analytical technique such as HPLC or LC-MS to quantify the amount of intact this compound remaining.
-
A decrease in the peak corresponding to this compound over time indicates instability in the tested buffer.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for troubleshooting BCN conjugation reactions.
References
identifying side reactions of Bcn-peg4-OH in click chemistry
Technical Support Center: Bcn-PEG4-OH in Click Chemistry
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. Our goal is to help you identify and resolve potential side reactions to ensure the success of your experiments.
Troubleshooting Guide: Identifying and Mitigating Side Reactions
This guide addresses specific issues that may arise during SPAAC reactions with this compound, focusing on the identification and resolution of common side reactions.
Issue 1: Low Yield of the Desired Conjugate and Presence of Unidentified Byproducts
-
Question: My SPAAC reaction with this compound has a low yield, and I observe unexpected peaks in my HPLC or LC-MS analysis. What could be the cause?
-
Answer: A common cause for low yield and the appearance of byproducts is the off-target reaction of the Bcn moiety with nucleophilic groups other than the intended azide. The most well-documented side reaction is with free thiols, particularly the sulfhydryl groups of cysteine residues in proteins.[1][2][3][4][5] This is known as a thiol-yne addition reaction.
Recommended Solutions:
-
Thiol-Blocking Strategy: Before initiating the SPAAC reaction, protect any free thiol groups in your sample. A widely used method is the alkylation of cysteines with iodoacetamide (IAM). This reaction is compatible with SPAAC and effectively prevents the thiol-yne side reaction.
-
Use of a Sacrificial Thiol: The addition of a small molecule thiol, such as β-mercaptoethanol (β-ME), at a low concentration can act as a scavenger for reactive Bcn, thereby protecting the cysteine residues on your protein of interest.
-
pH Optimization: The reactivity of cysteine thiols is pH-dependent, with the thiolate anion being the more nucleophilic species. While SPAAC is generally performed at a physiological pH of 7.4, lowering the pH slightly (e.g., to 6.5-7.0) can reduce the concentration of the more reactive thiolate, although this may also impact the rate of your primary SPAAC reaction.
-
Issue 2: Degradation of this compound Reagent or Conjugate, Especially Under Acidic Conditions
-
Question: I suspect my this compound reagent or my final conjugate is degrading, particularly during purification steps involving acidic buffers. How can I confirm this and prevent it?
-
Answer: The bicyclo[6.1.0]nonyne (BCN) ring is known to be susceptible to hydrolysis under acidic conditions. This leads to the opening of the cyclopropane ring and hydration of the alkyne, rendering it inactive for the SPAAC reaction.
Recommended Solutions:
-
Avoid Low pH: Whenever possible, maintain a neutral to slightly basic pH (7.0-8.5) during your reaction and purification steps. If acidic conditions are unavoidable (e.g., for HPLC purification), minimize the exposure time and keep the temperature low.
-
Buffer Selection: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers with primary amines, like Tris, if you are working with an NHS ester derivative of this compound, as they will compete with your intended reaction.
-
Storage: Store your this compound reagent at -20°C or below in a desiccated environment to prevent degradation over time.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound in biological media?
A1: The most significant side reaction is the thiol-yne addition with free sulfhydryl groups, most notably from cysteine residues in proteins. The strained alkyne of the Bcn moiety is susceptible to nucleophilic attack by the thiolate anion.
Q2: Can this compound react with other amino acids?
A2: While the primary off-target reaction is with cysteine, highly nucleophilic side chains of other amino acids could theoretically react, although this is less commonly observed and documented. The reactivity is generally much lower than with thiols. There is limited evidence for significant side reactions with other amino acids like lysine (primary amines) under typical SPAAC conditions.
Q3: How can I detect the formation of the Bcn-thiol adduct?
A3: The most common methods for detecting the Bcn-thiol adduct are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In LC-MS, you would look for a new peak with a mass corresponding to your molecule of interest plus the mass of the this compound.
Q4: Is the PEG4 linker involved in any side reactions?
A4: The tetraethylene glycol (PEG4) linker is generally considered inert under typical click chemistry conditions and is not known to participate in side reactions. Its primary role is to enhance the hydrophilicity and biocompatibility of the Bcn moiety.
Q5: What is the stability of the triazole ring formed after the SPAAC reaction?
A5: The 1,2,3-triazole ring formed is highly stable and resistant to hydrolysis and enzymatic degradation, making it a robust linkage for bioconjugation.
Quantitative Data on Side Reactions
The following table summarizes available quantitative data on the primary side reactions of Bcn. It is important to note that reaction rates are highly dependent on the specific reactants, solvent conditions, and temperature.
| Side Reaction | Reactants | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Thiol-yne Addition | Bcn + Cysteine | 7.4 | 25 | ~10⁻⁴ | The reaction rate is significantly lower than the SPAAC reaction with azides (typically 0.1-1.0 M⁻¹s⁻¹). |
| Hydrolysis | Bcn in acidic buffer | < 7 | Not specified | Not specified | Bcn is known to be labile under acidic conditions, but specific rate constants for this compound are not readily available. |
| Reaction with Primary Amines | Bcn + Primary Amine | 7.4 | Not specified | Not specified | Generally not considered a significant side reaction of the Bcn alkyne itself under SPAAC conditions. |
Experimental Protocols
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAM) Prior to SPAAC
-
Reagent Preparation:
-
Prepare a stock solution of your thiol-containing protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a fresh stock solution of Iodoacetamide (IAM) in the same buffer.
-
-
Alkylation Reaction:
-
Add a 10-fold molar excess of the IAM stock solution to your protein solution.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
-
Removal of Excess IAM:
-
Remove unreacted IAM using a desalting column or through dialysis against the reaction buffer.
-
-
SPAAC Reaction:
-
Proceed with your standard SPAAC protocol by adding the this compound reagent to the alkylated protein solution.
-
Protocol 2: Analysis of Bcn-Thiol Adduct Formation by LC-MS
-
Sample Preparation:
-
Perform your SPAAC reaction under the desired conditions.
-
If analyzing a protein conjugate, perform a proteolytic digest (e.g., with trypsin) to generate smaller peptides.
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer.
-
Use a suitable gradient of water and acetonitrile, both containing 0.1% formic acid, to elute the peptides or small molecules.
-
Acquire mass spectra in positive ion mode.
-
-
Data Analysis:
-
Search the acquired data for the expected mass of the desired azide conjugate and the potential Bcn-thiol adduct. The mass of the adduct will be the mass of the original molecule plus the mass of this compound.
-
Utilize MS/MS fragmentation to confirm the identity of the modified peptide or molecule.
-
Visualizations
Caption: Main SPAAC reaction pathway and potential side reactions of this compound.
Caption: Experimental workflow for troubleshooting this compound side reactions.
Caption: Logical relationship between a problem, its cause, and the corresponding solution.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preventing thiol-yne addition improves the specificity of strain-promoted azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. researchgate.net [researchgate.net]
Bcn-peg4-OH Conjugation Reactions: A Technical Support Center
Welcome to the technical support center for optimizing your Bcn-peg4-OH driven Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers, scientists, and drug development professionals achieve successful and high-yield conjugations.
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Reagent Instability: Bcn reagents can degrade over time, especially when not stored properly. They can also be sensitive to acidic conditions.[1] | - Ensure you are using fresh reagents. Bcn compounds can degrade even with correct storage.[1] - Avoid prolonged exposure to acidic buffers (pH < 7).[1] - If using reducing agents, be aware that TCEP and glutathione can react with and degrade Bcn.[1][2] |
| 2. Suboptimal Reaction Buffer: The buffer composition and pH can significantly influence reaction rates. | - Use a recommended buffer such as PBS (pH 7.2-7.4) or HEPES (pH 7.0-7.5). Some studies suggest HEPES may result in higher reaction rates for certain SPAAC reactions. - Optimize the pH within the 7.0-8.5 range, as a higher pH in this range can sometimes increase the reaction rate. | |
| 3. Incorrect Molar Ratio: An inappropriate ratio of this compound to your azide-containing molecule can limit the reaction. | - For initial experiments, use a 1.5 to 5-fold molar excess of the less critical or more abundant component. - For valuable biomolecules, a smaller excess (e.g., 1.2 equivalents) of the Bcn or azide reagent may be preferable to minimize potential side reactions. | |
| 4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. For sensitive proteins, overnight incubation at 4°C is an option. - Increasing the temperature to 37°C can increase the reaction rate, provided your biomolecules are stable at this temperature. | |
| 5. Steric Hindrance: The azide or Bcn moiety may be in a sterically hindered position on your molecule, preventing an efficient reaction. | - The PEG4 linker is designed to reduce steric hindrance. If hindrance is still suspected, consider redesigning the location of the azide group if possible. | |
| Formation of Side Products or Aggregates | 1. High Concentration of Reagents: High concentrations can sometimes lead to aggregation, particularly with hydrophobic molecules. | - The PEG4 linker enhances the hydrophilicity of the Bcn reagent, which helps to reduce aggregation. - If aggregation is observed, try reducing the concentration of one or both reactants. |
| 2. Reactivity with Other Functional Groups: While SPAAC is highly bioorthogonal, Bcn can react with thiols under certain conditions. | - If your molecule contains free thiols (e.g., from cysteine residues), consider blocking them before the SPAAC reaction. | |
| Difficulty Purifying the Final Conjugate | 1. Excess Unreacted Reagents: A large excess of one reagent can be challenging to remove post-reaction. | - Optimize the molar ratio of reactants to minimize excess. - Utilize a purification method that separates based on a property that changes upon conjugation, such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or ion-exchange chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the this compound conjugation reaction? A1: The this compound reaction is well-suited for aqueous buffers due to the hydrophilic PEG4 linker. Commonly used buffers include Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 and HEPES at pH 7.0-7.5. For molecules with poor aqueous solubility, a co-solvent such as DMSO or DMF can be used. However, the concentration of the organic solvent should be kept to a minimum (ideally below 10%) to avoid the denaturation of biomolecules.
Q2: What are the recommended storage conditions for this compound? A2: For long-term storage (months to years), this compound should be stored at -20°C, protected from light. For short-term storage (days to weeks), 0-4°C is acceptable. It is advisable to aliquot the reagent upon receipt to avoid repeated freeze-thaw cycles.
Q3: Can I monitor the progress of my conjugation reaction? A3: Yes, monitoring the reaction is recommended. Depending on the nature of your molecules, you can use techniques such as LC-MS to observe the formation of the product and consumption of starting materials. For protein conjugations, SDS-PAGE can show a shift in molecular weight, and HIC or Mass Spectrometry can be used to analyze the conjugate.
Q4: Are there any reagents that are incompatible with this compound? A4: Yes, the Bcn group can react with thiols, so reagents like dithiothreitol (DTT) should be avoided. It has also been shown to have reduced stability in the presence of TCEP. If your buffer contains primary amines (e.g., Tris), these should be removed before reacting with any NHS-ester activated forms of this compound.
Reaction Parameter Optimization
The following table summarizes key parameters that can be adjusted to optimize the yield of your conjugation reaction.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | A pH of 7.2-7.4 is a good starting point. Higher pH within this range can sometimes increase the reaction rate. Buffers like HEPES have been shown to result in higher reaction rates for some SPAAC reactions compared to PBS. |
| Temperature | 4°C to 37°C | Room temperature (20-25°C) is common. Incubation at 37°C can increase the reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C. |
| Molar Excess | 1.5 to 10-fold excess of Bcn reagent | A 2 to 5-fold molar excess is a common starting point for protein conjugations. The optimal ratio should be determined empirically for each specific reaction. |
| Reaction Time | 1 - 24 hours | Typical reaction times are 2-12 hours at room temperature. For lower concentrations or temperatures, longer incubation times (up to 24 hours) may be necessary. |
| Solvent | Aqueous buffers (PBS, HEPES) | For poorly soluble molecules, a minimal amount of an organic co-solvent like DMSO (<10%) can be used. |
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Modified Protein
This protocol provides a general framework. Optimization may be necessary for your specific application.
1. Reagent Preparation:
-
Azide-Modified Protein: Ensure the azide-modified protein is purified and in an amine-free buffer such as PBS at a pH of 7.2-7.4. The protein concentration should be between 1-10 mg/mL.
-
This compound Solution: Prepare a stock solution (e.g., 10 mM) of this compound in an anhydrous organic solvent like DMSO.
2. Conjugation Reaction:
-
Add the desired molar excess (e.g., 3-5 equivalents) of the this compound stock solution to the azide-modified protein solution. Ensure the final concentration of the organic solvent is low (e.g., <10% v/v) to maintain protein stability.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.
3. Purification:
-
Remove excess, unreacted this compound and any byproducts using a suitable purification method. Size-exclusion chromatography (SEC) or dialysis are common choices for proteins.
4. Characterization:
-
Confirm successful conjugation by an appropriate analytical technique. An increase in molecular weight can be observed with mass spectrometry.
-
Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
Visualizations
Caption: The this compound reacts with an azide to form a stable triazole conjugate.
Caption: General experimental workflow for this compound conjugation.
Caption: A logical workflow for troubleshooting low-yield this compound reactions.
References
stability issues of Bcn-peg4-OH under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bcn-peg4-OH under various pH conditions. Understanding the stability of this linker is crucial for the successful design and execution of experiments involving bioconjugation, drug delivery, and molecular imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (Bicyclo[6.1.0]nonyne-PEG4-Hydroxyl) is a chemical linker used in bioorthogonal chemistry, specifically in copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC). The BCN group is a strained alkyne that reacts efficiently with azides. The PEG4 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance. The terminal hydroxyl group (-OH) allows for further derivatization. The stability of the BCN moiety is critical because its degradation can lead to a loss of reactivity with azide-bearing molecules, resulting in low yields of the desired conjugate and the formation of impurities.
Q2: What are the primary factors that affect the stability of the BCN group?
A2: The primary factors influencing the stability of the BCN group are pH, the presence of thiols, and exposure to strong acids. The strained ring system of BCN is susceptible to hydrolysis, particularly under acidic conditions. It can also undergo side reactions with thiol-containing molecules like cysteine residues in proteins or reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Q3: How does pH affect the stability of this compound?
A3: The BCN moiety is known to be sensitive to acidic conditions, which can lead to the degradation of the strained alkyne. While generally more stable at neutral and slightly basic pH, prolonged incubation at any pH can potentially lead to some degradation. For sensitive applications, it is recommended to perform reactions at a pH between 6.5 and 7.5 and to minimize the reaction time.
Q4: Can I use this compound in buffers containing thiols?
A4: It is generally not recommended to use this compound in the presence of high concentrations of free thiols. The BCN group can react with thiols in a "thiol-yne" addition reaction, which is a known side reaction. If your biomolecule contains essential free thiols, consider strategies to minimize this side reaction, such as using a lower pH (around 6.0-6.5) to decrease the nucleophilicity of the thiol group or using a large excess of the BCN reagent to favor the desired azide reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conjugation yield | Degradation of this compound due to improper pH of the reaction buffer. | Verify the pH of your reaction buffer. For optimal results, maintain a pH between 6.5 and 7.5. Prepare fresh buffers for each experiment. |
| Side reaction with thiols present in the sample (e.g., from cysteine residues or additives like DTT). | If possible, remove thiol-containing additives before conjugation. If the biomolecule contains essential free thiols, consider thiol protection strategies or optimizing reaction conditions (e.g., lower pH, shorter reaction time). | |
| Instability of this compound during storage. | Store this compound as a solid at -20°C or below, protected from light and moisture. For solutions, prepare them fresh in an anhydrous solvent like DMSO or DMF and use them immediately. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results | Variability in buffer preparation leading to pH fluctuations. | Use a calibrated pH meter and high-quality reagents to prepare buffers. Ensure consistent buffer composition between experiments. |
| Degradation of this compound stock solution over time. | Aliquot the this compound upon receipt to minimize handling of the main stock. Prepare working solutions fresh for each experiment. | |
| Presence of unexpected byproducts | Hydrolysis of the BCN ring under acidic conditions. | Avoid exposing this compound to acidic conditions for prolonged periods. If a low pH step is necessary, keep the incubation time as short as possible and consider performing it at a lower temperature. |
| Reaction with nucleophiles other than the intended azide. | Ensure the purity of your azide-containing molecule. Minimize the presence of other nucleophiles in the reaction mixture. |
Quantitative Data Summary
While specific quantitative stability data for this compound across a wide pH range is not extensively published, the following table provides an illustrative stability profile based on the known behavior of BCN derivatives. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Illustrative Stability of BCN Moiety at Different pH Values After 24 Hours Incubation at 37°C
| pH | Buffer System | Estimated % Remaining Intact BCN | Potential Degradation Products |
| 3.0 | Citrate Buffer | < 50% | Hydrolysis products (e.g., bicyclo[6.1.0]non-4-en-9-ol derivatives) |
| 5.0 | Acetate Buffer | 70 - 80% | Minor hydrolysis products |
| 7.4 | Phosphate Buffered Saline (PBS) | > 90% | Minimal degradation |
| 9.0 | Borate Buffer | 85 - 95% | Potential for some base-catalyzed side reactions |
Note: This data is illustrative and intended for guidance. Actual stability will depend on the specific construct, buffer composition, temperature, and presence of other reactive species.
Experimental Protocols
Protocol 1: General Procedure for Assessing pH Stability of this compound
This protocol outlines a general method to evaluate the hydrolytic stability of this compound at different pH values using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 3, 5, 7.4, 9)
-
Anhydrous DMSO or DMF
-
HPLC system with a C18 column
-
Mobile phases (e.g., Acetonitrile and water with 0.1% TFA)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Sample Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 1 mM in each of the pH buffers.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot into a cold mobile phase or a suitable quenching buffer to stop further degradation.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Use a suitable gradient of acetonitrile and water to separate the intact this compound from its degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the t=0 time point.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
-
Visualizations
Caption: Logical relationship between pH/thiol presence and this compound stability.
Caption: A typical experimental workflow for assessing this compound stability.
Technical Support Center: Purification of Bcn-PEG4-OH Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of proteins labeled with Bcn-PEG4-OH.
Introduction to Purification Challenges
The covalent attachment of the this compound linker to a protein introduces a unique combination of physicochemical properties that can complicate standard purification protocols. The bicyclo[6.1.0]nonyne (Bcn) group is hydrophobic, while the polyethylene glycol (PEG) spacer is hydrophilic and increases the hydrodynamic radius of the protein. This dual nature requires careful optimization of purification strategies to achieve high purity and yield.
Key challenges include:
-
Heterogeneity of the reaction mixture: The labeling reaction often results in a mixture of the desired labeled protein, unlabeled protein, excess this compound reagent, and potentially aggregated protein.
-
Altered protein properties: The addition of the this compound linker can change the protein's isoelectric point (pI), hydrophobicity, and size, necessitating adjustments to standard purification methods.
-
Potential for aggregation: The hydrophobic Bcn group can promote protein aggregation, leading to sample loss and reduced activity.
-
Difficulty in separating labeled from unlabeled protein: The physicochemical differences between the labeled and unlabeled protein may be subtle, making separation challenging.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my this compound labeled protein?
A1: The initial and often most effective step is to remove the excess, low-molecular-weight this compound reagent. This is typically achieved using size exclusion chromatography (SEC) or a desalting column.[1][] This step is crucial as the excess reagent can interfere with subsequent purification steps.
Q2: Which chromatography technique is best for separating my labeled protein from the unlabeled protein?
A2: The choice of chromatography depends on the specific properties of your protein.
-
Ion Exchange Chromatography (IEX): If the this compound linker alters the overall charge of your protein, IEX can be a powerful tool for separation.[][3][4]
-
Hydrophobic Interaction Chromatography (HIC): The hydrophobic Bcn group can increase the protein's surface hydrophobicity, allowing for separation from the less hydrophobic unlabeled protein.
-
Size Exclusion Chromatography (SEC): While useful for removing excess reagent, SEC is generally less effective at separating labeled from unlabeled protein unless the PEG chain is very large.
Q3: My this compound labeled protein is precipitating during purification. What can I do?
A3: Protein precipitation is a common issue, often caused by the increased hydrophobicity from the Bcn linker. Consider the following:
-
Add excipients: Including non-ionic detergents (e.g., Tween-20) or glycerol in your buffers can help to prevent aggregation.
-
Optimize buffer conditions: Adjusting the pH or salt concentration of your buffers may improve solubility.
-
Work at lower protein concentrations: High protein concentrations can favor aggregation.
Q4: How can I confirm that my protein is successfully labeled with this compound?
A4: Successful labeling can be confirmed using a variety of analytical techniques:
-
SDS-PAGE: A successful conjugation should result in a shift in the molecular weight of the protein.
-
Mass Spectrometry (MS): MS analysis can confirm the mass increase corresponding to the addition of the this compound linker.
-
UV-Vis Spectroscopy: If the linker or protein has a unique absorbance, this can be used to quantify the degree of labeling.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound labeled proteins.
Problem 1: Low Yield of Labeled Protein
| Possible Cause | Suggested Solution |
| Protein degradation | Add protease inhibitors to your buffers. |
| Protein precipitation | Optimize buffer conditions (pH, salt) or add solubilizing agents like non-ionic detergents or glycerol. |
| Inefficient elution | Optimize elution conditions (e.g., gradient slope in IEX or HIC, pH). For affinity chromatography, ensure elution buffer is at the correct pH and concentration. |
| Non-specific binding to resin | Increase the salt concentration in SEC buffers or add a mild detergent to reduce non-specific hydrophobic interactions. |
Problem 2: Poor Purity of Labeled Protein
| Possible Cause | Suggested Solution |
| Co-elution of unlabeled protein | Optimize the separation method. For IEX, try a shallower gradient. For HIC, adjust the salt concentration to enhance differential binding. |
| Presence of aggregates | Use SEC as a final polishing step to remove aggregates. |
| Contamination with excess reagent | Ensure the initial desalting or SEC step is efficient. Consider a second desalting step if necessary. |
| Sub-optimal chromatography conditions | Re-evaluate your choice of resin and buffer system. A different type of IEX or HIC resin may provide better resolution. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific this compound labeled protein.
Protocol 1: Removal of Excess this compound using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your protein's size.
-
Buffer Preparation: Use a buffer in which your protein is stable and soluble (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Column Equilibration: Equilibrate the column with at least two column volumes of your chosen buffer.
-
Sample Loading: Load your reaction mixture onto the column.
-
Elution: Elute the protein with the equilibration buffer. The labeled protein will elute in the earlier fractions, while the excess this compound will elute later.
-
Fraction Analysis: Analyze the collected fractions by SDS-PAGE or UV-Vis spectroscopy to identify the protein-containing fractions.
Protocol 2: Purification using Hydrophobic Interaction Chromatography (HIC)
-
Column Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Butyl, Phenyl, or Octyl Sepharose). The choice will depend on the hydrophobicity of your protein.
-
Buffer Preparation:
-
Binding Buffer: A high salt buffer (e.g., 1-2 M ammonium sulfate in a suitable buffer like PBS).
-
Elution Buffer: A low salt version of the binding buffer.
-
-
Sample Preparation: Add salt to your sample to match the binding buffer conditions.
-
Column Equilibration: Equilibrate the column with binding buffer.
-
Sample Loading and Elution: Load the sample and elute with a decreasing salt gradient. The more hydrophobic, labeled protein is expected to elute at a lower salt concentration than the unlabeled protein.
-
Fraction Analysis: Analyze fractions to determine purity.
Quantitative Data Summary
The following table provides an example of expected purification outcomes for a this compound labeled antibody (IgG) using different chromatography methods. Note: These are illustrative values and actual results will vary depending on the protein and experimental conditions.
| Purification Method | Purity (by SDS-PAGE) | Yield (%) | Notes |
| SEC (initial cleanup) | >90% | ~95% | Efficiently removes excess linker. |
| Ion Exchange (IEX) | >95% | ~80% | Good for separating based on charge differences. |
| Hydrophobic Interaction (HIC) | >98% | ~75% | Can provide high resolution if hydrophobicity difference is significant. |
| Multi-step (e.g., SEC then HIC) | >99% | ~65% | Often required for highest purity. |
Mandatory Visualization
Caption: General workflow for the purification of this compound labeled proteins.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Purification of BCN-PEG4-OH Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted BCN-PEG4-OH from a sample after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove unreacted this compound?
The most common methods for removing unreacted this compound and other small molecule reagents from a reaction mixture are based on chromatographic techniques. These include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).[1][][3] Other techniques such as dialysis, spin desalting columns, and ultrafiltration can also be employed, particularly for macromolecular products like proteins and antibodies.[4][5]
Q2: How do I choose the best purification method for my sample?
The choice of purification method depends on the properties of your target molecule (e.g., size, hydrophobicity, stability) and the scale of your purification.
-
For small molecule conjugates: RP-HPLC is often the method of choice due to its high resolution.
-
For large biomolecules (e.g., proteins, antibodies): SEC is effective for removing small molecules like unreacted this compound based on size differences. HIC is also a powerful technique for purifying protein conjugates, often providing resolution based on the degree of PEGylation.
-
For desalting or buffer exchange: Spin desalting columns and dialysis are rapid methods for removing small molecule impurities from macromolecular samples.
Q3: I am seeing poor separation between my product and unreacted this compound in RP-HPLC. What can I do?
Poor resolution in RP-HPLC can be due to several factors. Consider the following troubleshooting steps:
-
Optimize the gradient: A shallower gradient of the organic solvent can improve separation.
-
Change the stationary phase: Switching to a column with a different hydrophobicity (e.g., C4 instead of C18 for more hydrophobic molecules) or a different particle size can enhance resolution.
-
Adjust the mobile phase: Modifying the mobile phase with additives or changing the pH can alter the retention characteristics of your molecules.
-
Check for column overload: Injecting too much sample can lead to broad peaks and poor separation.
Q4: My protein conjugate is aggregating during purification. How can I prevent this?
Aggregation can be a significant issue, especially with hydrophobic molecules. To minimize aggregation:
-
Work at lower sample concentrations.
-
Avoid harsh pH conditions and high temperatures.
-
Consider adding stabilizing agents to your buffers.
-
Use SEC as a final "polishing" step to remove any aggregates that may have formed.
Troubleshooting Guides
Issue 1: Low Recovery of the Desired Product
| Possible Cause | Recommended Solution |
| Irreversible binding to the chromatography column | For RP-HPLC, try a less hydrophobic stationary phase (e.g., C4). For HIC, decrease the hydrophobicity of the mobile phase by adding a small amount of a mild organic solvent like isopropanol. |
| Precipitation on the column | Perform solubility studies to determine optimal buffer conditions. For HIC, adjusting the salt concentration can prevent precipitation. |
| Product instability | Ensure the pH and temperature of the purification buffers are within the stability range of your molecule. |
Issue 2: Presence of Multiple Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Incomplete reaction | Optimize the reaction conditions (e.g., stoichiometry, reaction time, temperature) to drive the reaction to completion. |
| Formation of side products | Characterize the unexpected peaks by mass spectrometry to identify the byproducts. Adjust reaction conditions to minimize their formation. |
| Different species of PEGylated product (e.g., different drug-to-antibody ratios) | For HIC, optimize the salt gradient to improve the resolution of species with different hydrophobicities. A shallower gradient is often beneficial. |
Purification Method Comparison
| Method | Separation Principle | Typical Application | Advantages | Disadvantages | Typical Purity |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Small to medium-sized conjugates, analytical characterization | High resolution, reproducible | Can be denaturing, requires specialized equipment | >98% |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Large biomolecules, aggregate removal, desalting | Mild (native) conditions, high recovery | Low resolution for molecules of similar size | >90% |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Protein conjugates, separation of species with different degrees of PEGylation | High capacity, non-denaturing | Can have lower resolution than RP-HPLC | 70-95% |
| Dialysis / Spin Desalting | Molecular Weight Cutoff | Buffer exchange, removal of small molecules from macromolecules | Simple, rapid | Not suitable for separating molecules of similar size | N/A |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using RP-HPLC
This protocol is a general guideline for the purification of a small molecule conjugate.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1 mL/min.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95-5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.
-
Fraction Collection: Collect fractions corresponding to the product peak.
-
Analysis and Processing: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification of a Protein Conjugate using SEC
This protocol is suitable for removing unreacted this compound from a protein sample.
-
Column: A suitable SEC column for the molecular weight range of your protein (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer compatible with your protein.
-
Flow Rate: 0.5 mL/min.
-
Run Time: 30 minutes (isocratic).
-
Detection: UV at 280 nm.
-
Sample Preparation: Concentrate the reaction mixture if necessary and filter through a 0.22 µm filter before injection.
-
Fraction Collection: The protein conjugate will typically elute first, followed by the smaller unreacted this compound. Collect the fractions corresponding to the protein peak.
Visual Workflows
Caption: General experimental workflow for conjugate purification.
Caption: Troubleshooting logic for purification optimization.
References
Technical Support Center: Bcn-PEG4-OH Reactivity and Steric Hindrance
Welcome to the technical support center for Bcn-PEG4-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the use of this compound in bioconjugation, with a special focus on the impact of steric hindrance on its reactivity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve successful and efficient conjugations in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving this compound, particularly when steric hindrance is a potential factor.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Steric Hindrance: The azide on your molecule is located in a sterically congested environment, preventing efficient access for the Bcn moiety.[1][2] 2. Suboptimal Reactant Ratio: An inappropriate molar ratio of this compound to your azide-containing molecule can limit the reaction.[1] 3. Reagent Instability: Bcn compounds can be sensitive to acidic conditions and prolonged storage.[1] 4. Suboptimal Reaction Buffer: The pH and composition of the buffer can significantly impact reaction rates.[1] | 1. Leverage the PEG4 Spacer: The PEG4 linker is designed to provide spatial separation and flexibility to overcome moderate steric hindrance. For highly hindered sites, consider increasing the reaction time and/or temperature. 2. Optimize Molar Ratio: For initial experiments, use a 1.5 to 3-fold molar excess of this compound. For valuable biomolecules, a smaller excess (e.g., 1.2 equivalents) may be preferable to minimize potential side reactions and purification challenges. 3. Ensure Reagent Quality: Use fresh or properly stored this compound. Avoid acidic buffers (pH < 7) for extended periods. 4. Buffer Optimization: Use a recommended buffer such as PBS (pH 7.2-7.4) or HEPES (pH 7.0-7.5). Some studies have shown higher reaction rates in HEPES buffer. |
| Slow Reaction Rate | 1. Bulky Substrate: You are conjugating this compound to a large biomolecule (e.g., antibody, high molecular weight protein) or a small molecule with significant steric bulk near the azide group. 2. Low Reactant Concentration: The law of mass action dictates that lower concentrations lead to slower reaction rates. 3. Suboptimal Temperature: Reactions are often performed at room temperature, which may not be optimal for challenging conjugations. | 1. Increase Incubation Time and/or Temperature: For sterically demanding substrates, increasing the incubation time (e.g., overnight at 4°C or for several hours at room temperature) can improve yields. If the biomolecule is stable, the temperature can be increased to 37°C to accelerate the reaction. 2. Increase Concentration: If possible, increase the concentration of both reactants to accelerate the reaction. 3. Optimize Temperature: While room temperature (20-25°C) is standard, increasing the temperature to 37°C can significantly enhance the reaction rate, provided the biomolecules are thermally stable. |
| Formation of Aggregates or Side Products | 1. High Concentration of Hydrophobic Reagents: High concentrations, especially of hydrophobic molecules, can lead to aggregation. 2. Reaction with Thiols: Bcn can react with free thiols (e.g., cysteine residues) under certain conditions. | 1. Utilize the PEG4 Linker's Properties: The hydrophilic PEG4 linker in this compound helps to reduce aggregation. If aggregation is still observed, try reducing the concentration of the reactants. 2. Block Free Thiols: If your biomolecule contains accessible free cysteine residues, consider blocking them with a thiol-reactive reagent (e.g., N-ethylmaleimide) prior to the SPAAC reaction. |
| Difficulty in Purifying the Final Conjugate | 1. Large Excess of Unreacted Reagents: Using a very large molar excess of one of the reactants can complicate purification. | 1. Optimize Stoichiometry: Perform small-scale pilot reactions to determine the optimal molar ratio that provides a good yield without a large excess of either reactant. 2. Choose Appropriate Purification Method: Size-exclusion chromatography (SEC) is often effective for separating a large biomolecule conjugate from smaller unreacted this compound. Dialysis is also a suitable option for large protein conjugates. |
Frequently Asked Questions (FAQs)
Q1: How does steric hindrance generally affect the reactivity of this compound?
A1: Steric hindrance can slow down the SPAAC reaction by impeding the approach of the Bcn moiety to the azide group. However, Bcn is known to be less sensitive to steric hindrance compared to other cyclooctynes like DBCO. For instance, while DBCO's reactivity drops significantly with bulky tertiary azides, Bcn maintains a more consistent reaction rate. The integrated PEG4 spacer in this compound further mitigates the effects of steric hindrance by providing a flexible, hydrophilic arm that extends the reactive Bcn group away from the backbone of the attached molecule, allowing it to access sterically challenging locations more easily.
Q2: What is the specific role of the PEG4 linker in overcoming steric hindrance?
A2: The tetraethylene glycol (PEG4) spacer serves multiple functions to enhance the reactivity of the Bcn moiety, particularly in the context of sterically demanding conjugations:
-
Spatial Separation: The linker physically distances the reactive Bcn group from the molecule it is attached to, reducing the potential for steric clashes with the azide-containing substrate.
-
Increased Flexibility: The PEG4 chain is flexible, allowing the Bcn group to adopt multiple conformations and find the optimal orientation for reacting with the azide.
-
Enhanced Hydrophilicity: The hydrophilic nature of the PEG4 linker improves the aqueous solubility of the Bcn reagent and the resulting conjugate, which can be particularly beneficial when working with large, hydrophobic biomolecules, as it helps to prevent aggregation and maintain the accessibility of the reactive sites.
Q3: Should I choose the endo or exo isomer of this compound for my experiment?
A3: While both isomers are reactive, some research suggests that endo-BCN may be more suitable for modifications of macromolecules where steric hindrance is a concern. This is because the resulting tricyclic fused ring system in the product is more extended, which could be advantageous when working with bulky biomolecules. However, for many applications, both isomers will perform adequately. If you are experiencing difficulties with one isomer, it may be worthwhile to test the other.
Q4: Can I increase the temperature to overcome slow reaction rates due to steric hindrance?
A4: Yes, increasing the reaction temperature is a common strategy to accelerate slow SPAAC reactions. Reactions are typically performed at room temperature (20-25°C), but if the reaction is sluggish due to steric hindrance, increasing the temperature to 37°C can significantly improve the reaction rate. However, it is crucial to ensure that the biomolecules involved in the conjugation are stable at the higher temperature to avoid denaturation.
Q5: How does the reactivity of this compound compare to DBCO-based reagents when dealing with sterically hindered substrates?
A5: Generally, DBCO exhibits faster reaction kinetics than Bcn with unhindered azides due to its greater ring strain. However, this trend can reverse with sterically hindered substrates. Studies have shown that the reactivity of DBCO decreases more dramatically than that of Bcn when reacting with bulky tertiary azides. This makes this compound a potentially better choice for applications where the azide group is in a sterically congested environment.
Quantitative Data
While precise kinetic data for this compound with a wide range of sterically hindered substrates is not extensively available in the literature, the following table provides a comparative overview of the second-order rate constants for Bcn and DBCO with different types of azides, which can serve as a model for understanding the impact of steric bulk.
| Cyclooctyne | Azide Type | Example Azide | Approximate Second-Order Rate Constant (M⁻¹s⁻¹) | Key Takeaway |
| BCN | Primary | Benzyl Azide | ~0.3 - 1.0 | Bcn shows good reactivity with unhindered azides. |
| DBCO | Primary | Benzyl Azide | ~1.0 - 2.0 | DBCO is generally faster than Bcn with unhindered azides. |
| BCN | Tertiary (Sterically Hindered) | 2-azido-2-methylpropanol | Slower than with primary azides, but reaction proceeds | Bcn is less sensitive to steric hindrance. |
| DBCO | Tertiary (Sterically Hindered) | 2-azido-2-methylpropanol | Significantly slower than with primary azides | DBCO is more sensitive to steric hindrance. |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These should be optimized for your specific application.
Protocol 1: General Procedure for Conjugating an Azide-Modified Protein with this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a compatible organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
Dissolve or buffer-exchange your azide-modified protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-modified protein solution.
-
Add the desired molar excess of the this compound stock solution to the protein solution. A 3-fold molar excess is a common starting point. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours.
-
For sensitive proteins or if the reaction is slow due to steric hindrance, the incubation can be performed overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a suitable purification method.
-
For proteins, size-exclusion chromatography (SEC) using a desalting column or dialysis are effective methods.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation using Bcn-PEG4-NHS Ester
This protocol describes the labeling of an antibody with Bcn-PEG4-NHS ester, followed by conjugation to an azide-containing payload.
-
Antibody Preparation:
-
Buffer-exchange the antibody into an amine-free buffer like PBS at pH 7.4 to a concentration of 5-10 mg/mL.
-
-
Activation of Antibody with Bcn-PEG4-NHS Ester:
-
Prepare a fresh 10 mM stock solution of Bcn-PEG4-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the Bcn-PEG4-NHS ester stock solution to the antibody solution.
-
Incubate for 60-90 minutes at room temperature with gentle mixing.
-
-
Purification of Bcn-Activated Antibody:
-
Remove the excess, unreacted linker using a spin desalting column equilibrated with PBS (pH 7.4).
-
-
SPAAC Reaction with Azide-Payload:
-
To the purified Bcn-activated antibody, add a 3-5 fold molar excess of the azide-containing payload (dissolved in a compatible solvent).
-
Incubate overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.
-
-
Final Purification and Analysis:
-
Purify the ADC using a suitable chromatography method (e.g., SEC or HIC).
-
Characterize the final conjugate and determine the drug-to-antibody ratio (DAR) using techniques like HIC-HPLC or mass spectrometry.
-
Visualizations
Caption: A general experimental workflow for the conjugation of an azide-modified biomolecule with this compound.
Caption: A conceptual diagram illustrating how the PEG4 spacer helps to overcome steric hindrance in SPAAC reactions.
Caption: A logical workflow for troubleshooting low-yield this compound conjugation reactions.
References
troubleshooting guide for SPAAC reactions with Bcn-peg4-OH
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Bcn-PEG4-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a SPAAC reaction with this compound?
A1: Due to the hydrophilic PEG4 linker, this compound is well-suited for aqueous buffers.[1][2] Commonly used buffers include Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 and HEPES at pH 7.0-7.5. For molecules with poor aqueous solubility, a co-solvent such as DMSO or DMF can be used. However, it is advisable to keep the concentration of the organic solvent to a minimum to avoid potential denaturation of biomolecules.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C or below in a dry, dark environment.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the reagent upon receipt. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable. When preparing stock solutions, use anhydrous solvents to prevent hydrolysis.
Q3: How does temperature affect the rate of the SPAAC reaction?
A3: Increasing the reaction temperature generally accelerates the reaction rate. SPAAC reactions are typically conducted at room temperature (20-25°C) or 37°C. If you are experiencing slow reaction kinetics, consider incrementally increasing the temperature, provided your biomolecules are stable at higher temperatures.
Q4: Can I use a copper catalyst with this compound?
A4: No, a copper catalyst is not required and should not be used. The reaction with this compound is a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which proceeds efficiently without the need for a cytotoxic copper catalyst. This is a key advantage of SPAAC, particularly for applications in living systems.
Q5: Are there any known inhibitors or incompatible reagents for this compound?
A5: Yes, the Bcn group can react with thiols (e.g., from cysteine residues in proteins or reducing agents like dithiothreitol (DTT)) in a side reaction. Bcn has also been shown to have reduced stability in the presence of TCEP (tris(2-carboxyethyl)phosphine). Strong acids can also lead to the degradation of the Bcn moiety.
Troubleshooting Guide
This guide addresses common issues encountered during SPAAC reactions with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction Yield | 1. Reagent Instability: Bcn compounds can degrade over time, especially under acidic conditions (pH < 7). | - Ensure you are using fresh reagents. - Avoid acidic buffers for prolonged periods. - Be aware that reducing agents like TCEP can degrade Bcn. |
| 2. Suboptimal Reaction Buffer: Buffer composition and pH can significantly impact reaction rates. | - Use a recommended buffer such as PBS (pH 7.2-7.4) or HEPES (pH 7.0-7.5). Some studies suggest HEPES may result in higher reaction rates. - Optimize the pH within the 7.0-8.5 range. | |
| 3. Incorrect Molar Ratio: An inappropriate ratio of this compound to your azide-containing molecule can limit the reaction. | - For initial experiments, use a 1.5 to 5-fold molar excess of the less critical or more abundant component. - For sensitive biomolecules, a smaller excess (e.g., 1.2 equivalents) may be preferable. | |
| 4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. - If the reaction is slow, consider increasing the temperature to 37°C, assuming your molecules are thermally stable. | |
| 5. Steric Hindrance: The azide or alkyne may be in a sterically hindered position, preventing an efficient reaction. | - The PEG4 linker on the Bcn reagent is designed to reduce steric hindrance. If hindrance is still suspected from the azide-containing molecule, consider redesigning the location of the azide if possible. | |
| Formation of Side Products or Aggregates | 1. High Concentration of Reagents: High concentrations can sometimes lead to aggregation, especially with hydrophobic molecules. | - The PEG4 linker enhances the hydrophilicity of the Bcn reagent, which helps to reduce aggregation. - If aggregation is observed, try reducing the concentration of the reactants. |
| 2. Reactivity with Other Functional Groups: Bcn can react with thiols (e.g., from cysteine residues) under certain conditions. | - If your molecule contains free thiols, consider protecting them before the SPAAC reaction. - Alternatively, β-mercaptoethanol (β-ME) can be added at a low concentration (e.g., 1-10 mM) to preferentially react with accessible Bcn groups and protect the cysteine residues. | |
| Difficulty Purifying the Final Conjugate | 1. Excess Unreacted Reagents: A large excess of one reagent can be challenging to remove. | - Optimize the molar ratio of reactants to minimize excess. - Utilize appropriate purification methods such as size-exclusion chromatography (SEC), dialysis, or spin desalting columns to remove unreacted small molecules. |
Quantitative Data Summary
The rate of a SPAAC reaction is described by a second-order rate constant (k₂). The table below provides representative rate constants for Bcn reacting with a simple azide under various conditions.
| Reactants | Solvent System | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| endo-BCN + Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.29 |
| exo-BCN + Benzyl Azide | CD₃CN/D₂O (1:2) | Not Specified | 0.19 |
| BCN-OH + Benzyl Azide | Not Specified | Not Specified | 0.14 |
Data compiled from multiple sources. The exact rate will be highly dependent on the specific reactants and reaction conditions.
Experimental Protocols
General Protocol for SPAAC Bioconjugation
This protocol outlines a general procedure for conjugating an azide-modified protein with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or HEPES, pH 7.0-7.5
-
Anhydrous DMSO
-
Desalting columns or size-exclusion chromatography (SEC) system
Procedure:
-
Prepare the Protein Solution:
-
Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4).
-
Determine the precise concentration of the protein solution.
-
Dilute the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.
-
-
Initiate the SPAAC Reaction:
-
Add the desired molar excess (e.g., 3-5 equivalents) of the this compound stock solution to the protein solution.
-
Ensure the final concentration of DMSO in the reaction mixture is kept low (ideally below 5% v/v) to minimize effects on protein stability.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time may require adjustment based on the specific reactants.
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted this compound using a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
-
Analysis:
-
Analyze the final conjugate to confirm the reaction and assess purity using methods such as SDS-PAGE (which may show a band shift) or mass spectrometry (to observe the increased molecular weight of the conjugate).
-
Visualized Workflows and Pathways
References
Technical Support Center: Bcn-PEG4-OH Labeling
Welcome to the technical support center for Bcn-PEG4-OH labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to avoiding side products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in labeling?
A1: this compound is a chemical linker containing a bicyclo[6.1.0]nonyne (Bcn) group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a terminal hydroxyl (-OH) group. The Bcn group is a strained alkyne that readily reacts with azide-functionalized molecules via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The terminal hydroxyl group is not typically used for direct conjugation. Instead, it serves as a handle for further chemical modification. Most commonly, the hydroxyl group is activated to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which can then efficiently label primary amines on biomolecules like proteins and antibodies.
Q2: What are the primary side products I should be aware of during Bcn-PEG4 labeling?
A2: The most significant side reaction is the "thiol-yne" addition, where the Bcn group reacts with free thiol (sulfhydryl) groups, particularly those from cysteine residues in proteins.[1][2][3] This can lead to non-specific, off-target labeling of your biomolecule. Another consideration is the stability of the Bcn group itself, which can be compromised under certain conditions, such as the presence of strong reducing agents or acidic pH.[4]
Q3: How can I minimize the thiol-yne side reaction?
A3: There are two primary strategies to mitigate the thiol-yne side reaction:
-
Thiol Blocking: Before introducing your Bcn-containing reagent, you can block the free thiols on your biomolecule using an alkylating agent like iodoacetamide (IAM).[2]
-
Competitive Inhibition: Adding a small molecule thiol, such as β-mercaptoethanol (βME), to the reaction mixture can act as a scavenger for the Bcn reagent, reducing its reaction with cysteines on your target molecule.
Q4: What is the relative reactivity of the Bcn group towards azides versus thiols?
A4: The desired SPAAC reaction with azides is significantly faster than the thiol-yne side reaction. The second-order rate constant for the reaction of Bcn with azides is in the range of 0.1 to 1.0 M⁻¹s⁻¹, while the rate constant for its reaction with thiols is approximately 10⁻⁴ M⁻¹s⁻¹. This kinetic difference favors the desired azide ligation, but the high abundance of thiols in some biological systems can still lead to notable side product formation.
Q5: How does the PEG4 spacer benefit my labeling experiment?
A5: The PEG4 spacer offers several advantages:
-
Increased Hydrophilicity: It enhances the water solubility of the Bcn linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules.
-
Reduced Aggregation: By increasing the overall hydrophilicity, the PEG4 spacer helps to prevent the aggregation of labeled biomolecules.
-
Minimized Steric Hindrance: The flexible PEG4 chain provides spatial separation between the Bcn group and the molecule it is attached to, reducing steric hindrance and facilitating a more efficient reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Degradation of Bcn reagent: The Bcn group can be unstable in the presence of strong reducing agents (e.g., TCEP) or at acidic pH. | - Ensure your this compound and its activated derivatives are stored properly at -20°C. - Avoid acidic buffers and strong reducing agents in your reaction mixture. |
| Inefficient activation of this compound: The conversion of the hydroxyl group to a reactive ester may be incomplete. | - Use fresh, high-quality activating reagents (e.g., EDC, NHS). - Ensure anhydrous conditions during the activation step. | |
| Hydrolysis of activated ester: The NHS ester is susceptible to hydrolysis, especially in aqueous buffers at higher pH. | - Perform the labeling reaction promptly after activating the this compound. - Maintain the pH of the labeling reaction between 7.2 and 7.5 for optimal amine reactivity with minimal NHS ester hydrolysis. | |
| Non-specific Labeling/Side Product Formation | Thiol-yne side reaction: The Bcn group is reacting with free thiols (cysteines) on the target biomolecule. | - Pre-treat your biomolecule with a thiol-blocking agent like iodoacetamide (IAM) before adding the Bcn reagent. - Add a small molecule thiol scavenger, such as β-mercaptoethanol (βME), to the reaction mixture to compete with the cysteines for reaction with Bcn. |
| Reaction with other nucleophiles: Although less common, other nucleophilic residues on a protein could potentially react with the Bcn group under certain conditions. | - Optimize reaction conditions (pH, temperature, reaction time) to favor the specific SPAAC reaction. - Purify the final conjugate using chromatography methods like size-exclusion (SEC) or hydrophobic interaction (HIC) to remove non-specifically bound molecules. | |
| Difficulty in Purifying the Final Conjugate | Excess unreacted reagents: A large excess of the Bcn-PEG4-linker or other reagents can co-elute with the desired product. | - Optimize the molar ratio of the Bcn-linker to your biomolecule to minimize excess. - Use a purification method with appropriate resolution, such as HPLC-based techniques (SEC or RP-HPLC). |
| Aggregation of the conjugate: The labeled biomolecule may aggregate due to changes in its physicochemical properties. | - The PEG4 linker helps to mitigate aggregation. - Perform purification in buffers containing additives that reduce non-specific interactions, if necessary. |
Experimental Protocols
Protocol 1: Activation of this compound to Bcn-PEG4-NHS Ester
This protocol describes the conversion of the terminal hydroxyl group of this compound to a reactive N-hydroxysuccinimide ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and triethylamine (2 equivalents). Alternatively, add NHS (1.2 equivalents) followed by EDC (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure Bcn-PEG4-NHS ester.
-
Confirm the identity and purity of the product by NMR and mass spectrometry.
Protocol 2: Labeling of an Amine-Containing Biomolecule with Bcn-PEG4-NHS Ester
This protocol provides a general procedure for labeling a protein with the activated Bcn-PEG4-NHS ester.
Materials:
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Bcn-PEG4-NHS ester, freshly prepared or stored under anhydrous conditions
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare a stock solution of Bcn-PEG4-NHS ester (e.g., 10 mM) in anhydrous DMSO immediately before use.
-
To your biomolecule solution (e.g., 1-5 mg/mL in PBS, pH 7.4), add a 10- to 20-fold molar excess of the Bcn-PEG4-NHS ester stock solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted Bcn-PEG4-NHS ester and other small molecules by using a desalting column or by dialysis against an appropriate buffer.
-
The Bcn-labeled biomolecule is now ready for the SPAAC reaction with an azide-containing molecule.
Data Presentation
Table 1: Comparison of Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Notes |
| SPAAC (Desired Reaction) | Bcn + Azide | ~ 0.1 - 1.0 M⁻¹s⁻¹ | The primary, desired bioorthogonal reaction. |
| Thiol-yne (Side Reaction) | Bcn + Thiol (e.g., Cysteine) | ~ 10⁻⁴ M⁻¹s⁻¹ | A potential side reaction, approximately 1000-fold slower than SPAAC. |
Table 2: Stability of Bcn Moiety under Different Conditions
| Condition | Observation | Recommendation |
| Presence of Thiols (e.g., GSH) | Instability and side product formation observed. | Minimize contact with free thiols or use mitigation strategies. |
| Presence of TCEP | Instability observed. | Avoid using TCEP as a reducing agent in the presence of Bcn. |
| Neutral pH (7.2-7.4) | Generally stable for typical reaction times, but some instability reported over extended periods. | For long incubations, consider optimizing conditions or using a more stable linker. |
| Acidic pH | Susceptible to degradation. | Avoid acidic conditions during labeling and storage. |
Visualizations
Workflow for this compound Labeling and Conjugation
Caption: Workflow for activating this compound and subsequent labeling.
Troubleshooting Logic for Low Labeling Yield
Caption: Troubleshooting flowchart for low labeling yield.
HER2 Signaling Pathway and ADC Action
Caption: Simplified HER2 signaling and ADC mechanism of action.
References
Optimizing Bcn-PEG4-OH Conjugation: A Technical Support Resource
Welcome to the technical support center for optimizing your Bcn-PEG4-OH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful conjugations via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for conjugating my azide-containing molecule to this compound?
A1: The SPAAC reaction is generally robust and compatible with a variety of aqueous buffers.[1][2] For most applications, Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4 is a standard and effective choice.[3][4] Tris buffer is also a suitable option.[3] Some studies have indicated that HEPES buffer may lead to higher reaction rates for certain SPAAC reactions. The optimal pH range is typically between 7.0 and 8.5.
Q2: Can I use an organic co-solvent in my reaction?
A2: Yes, organic co-solvents like DMSO can be used, especially if your azide-containing molecule has limited aqueous solubility. However, if you are working with proteins or other sensitive biomolecules, it is crucial to keep the final concentration of the organic solvent low (typically below 10%) to prevent denaturation.
Q3: What is the recommended temperature and incubation time for the conjugation?
A3: Most Bcn-azide conjugations proceed efficiently at room temperature (typically 20-25°C). Reaction times can vary from 1 to 12 hours, depending on the concentration and reactivity of the substrates. For sensitive molecules or to maximize yield with dilute samples, the reaction can be incubated overnight at 4°C.
Q4: What molar ratio of this compound to my azide-containing molecule should I use?
A4: To drive the reaction to completion, it is common to use a molar excess of one of the components. A 1.5 to 5-fold molar excess of the azide-functionalized molecule relative to the Bcn-containing molecule is often recommended. For particularly valuable or sensitive biomolecules, a smaller excess (e.g., 1.2 equivalents) may be preferable to simplify purification and minimize potential side reactions.
Q5: How can I confirm that my conjugation reaction was successful?
A5: The success of the conjugation can be confirmed using various analytical techniques. For protein conjugations, a shift in molecular weight can be observed using SDS-PAGE. Mass spectrometry and HPLC are also effective methods for confirming the formation of the conjugate and assessing its purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Reagent Instability: Bcn compounds can degrade over time, especially under acidic conditions. | - Use fresh reagents. - Avoid prolonged exposure to acidic buffers (pH < 7). |
| Suboptimal Buffer Conditions: The pH and buffer composition can influence reaction rates. | - Ensure the reaction pH is within the optimal range of 7.0-8.5. - Consider testing different buffers, such as PBS, Tris, or HEPES. | |
| Incorrect Molar Ratio: An insufficient amount of one reactant can limit the yield. | - Optimize the molar ratio of your reactants. Start with a 1.5 to 3-fold excess of the less critical component. | |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Increase the incubation time or consider a higher temperature (if your molecules are stable). For sensitive molecules, incubate overnight at 4°C. | |
| Formation of Side Products or Aggregates | Reaction with Thiols: Bcn can react with free thiols (e.g., from cysteine residues) under certain conditions. | - If your molecule contains free thiols, consider using a thiol-blocking agent prior to the conjugation reaction. |
| High Reagent Concentration: High concentrations, particularly of hydrophobic molecules, can lead to aggregation. | - The PEG4 linker on this compound is designed to enhance hydrophilicity and reduce aggregation. If aggregation persists, try reducing the concentration of your reactants. | |
| Difficulty Purifying the Final Conjugate | Large Excess of Unreacted Reagents: A significant excess of one reagent can be challenging to remove. | - Optimize the molar ratio to be as close to stoichiometric as possible while still achieving a good yield. - Employ appropriate purification methods such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis. |
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions for optimizing your this compound conjugation.
Table 1: Reaction Buffer Parameters
| Parameter | Recommended Range | Notes |
| Buffer Type | PBS, Tris, HEPES | HEPES may offer faster kinetics for some reactions. |
| pH | 7.0 - 8.5 | Optimal for most SPAAC reactions. |
| Organic Co-solvent (e.g., DMSO) | < 10% (for proteins) | Higher concentrations can be used for small molecules if needed. |
Table 2: Reaction Conditions
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature (20-25°C) or 4°C | 4°C for sensitive biomolecules or overnight reactions. |
| Incubation Time | 1 - 12 hours | Can be extended to 24 hours for dilute samples. |
| Molar Ratio (Azide:Bcn) | 1.5:1 to 5:1 | Use a smaller excess for valuable molecules. |
Experimental Protocols
General Protocol for this compound Conjugation to an Azide-Modified Protein
-
Reagent Preparation:
-
Prepare the reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 3 equivalents) of the this compound stock solution to the azide-modified protein solution.
-
If using a DMSO stock, ensure the final DMSO concentration is below 10%.
-
Gently mix the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. Alternatively, for sensitive proteins or to improve yield, incubate overnight at 4°C.
-
-
Purification:
-
Remove the unreacted this compound and any byproducts using a suitable purification method. Size-exclusion chromatography (SEC) or dialysis are common choices for proteins.
-
-
Analysis:
-
Confirm the successful conjugation using SDS-PAGE (observe for a molecular weight shift), mass spectrometry, or HPLC.
-
Visualizations
Caption: General experimental workflow for this compound and azide conjugation.
References
Bcn-PEG4-OH Stability in the Presence of Reducing Agents: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bcn-PEG4-OH when exposed to reducing agents.
Frequently Asked Questions (FAQs)
Q1: Is the Bcn moiety susceptible to degradation by reducing agents?
A1: Yes, the bicyclo[6.1.0]nonyne (BCN) moiety is known to be unstable in the presence of certain reducing agents, particularly phosphine-based reagents like Tris(2-carboxyethyl)phosphine (TCEP).[1][2][3][4] Instability has also been observed with thiol-containing molecules such as Glutathione (GSH), although to a lesser extent than with TCEP.[1]
Q2: Which reducing agent is recommended for use in protocols involving this compound?
A2: If a reducing agent is necessary in your experimental workflow, Dithiothreitol (DTT) is a preferable alternative to TCEP. While azides, the reaction partners for BCN in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), are unstable in the presence of TCEP, they show stability with DTT. Therefore, DTT is a more compatible choice when working with Bcn-containing molecules in the presence of azides.
Q3: What is the observed stability of Bcn in comparison to other common click chemistry linkers in reducing environments?
A3: BCN generally exhibits greater stability compared to Dibenzocyclooctyne (DBCO) in the presence of endogenous nucleophiles like glutathione (GSH). For instance, the half-life of BCN in the presence of GSH is approximately 6 hours, whereas DBCO has a much shorter half-life of about 71 minutes. However, DBCO has shown instability with TCEP over a 24-hour period, making BCN a more suitable choice if reducing conditions are required, or suggesting the use of DTT as an alternative reducing agent.
Q4: Can the linkage of the Bcn moiety to the molecule of interest affect its stability?
A4: Yes, the type of chemical bond used to attach the BCN group can influence its overall stability. Studies have indicated that amide linkages generally provide greater stability for BCN-conjugated molecules compared to carbamate linkages.
Q5: Are there any other conditions, besides reducing agents, that can affect this compound stability?
A5: The BCN scaffold can also be sensitive to acidic conditions. Degradation has been observed in the presence of acids like trichloroacetic acid (TCA) and dichloroacetic acid (DCA), which are sometimes used in automated solid-phase oligonucleotide synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield in SPAAC Reaction | BCN Reagent Instability: The Bcn moiety may have been degraded by the presence of a reducing agent in your reaction buffer. | - If a reducing agent is required, use DTT instead of TCEP.- If possible, perform the reduction step separately and remove the reducing agent prior to adding the this compound reagent.- Minimize the exposure time of this compound to any reducing agent. |
| Non-specific Labeling or Side Reactions | Thiol-yne Addition: The strained alkyne of the BCN group can undergo an azide-independent side reaction with free thiols, such as those on cysteine residues in proteins. | - If your biomolecule contains free thiols, consider blocking them with an alkylating agent like iodoacetamide (IAM) before introducing the Bcn reagent. |
| Inconsistent Results Between Experiments | Reagent Degradation During Storage: Improper storage or handling can lead to the degradation of this compound over time. | - Store this compound at -20°C for long-term stability.- For stock solutions in solvents like DMSO or DMF, store at -20°C for up to one month or -80°C for up to six months.- Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. |
Quantitative Stability Data
| Cyclooctyne | Condition | Half-life | Reference |
| BCN | Glutathione (GSH) | ~6 hours | |
| DBCO | Glutathione (GSH) | ~71 minutes | |
| DBCO | TCEP | Instability observed over 24 hours |
Experimental Protocol: Assessing this compound Stability in the Presence of a Reducing Agent
This protocol outlines a general method to evaluate the stability of this compound when exposed to a reducing agent.
1. Reagent Preparation:
-
Prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF.
-
Prepare fresh solutions of the reducing agents to be tested (e.g., TCEP, DTT, GSH) in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
2. Stability Assay:
-
In separate microcentrifuge tubes, add the this compound stock solution to the reaction buffer containing the different reducing agents at various concentrations.
-
Include a control sample with this compound in the reaction buffer without any reducing agent.
-
Incubate all samples at a controlled temperature (e.g., room temperature or 37°C).
3. Time-Point Analysis:
-
At predetermined time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each reaction tube.
-
Quench the reaction if necessary (e.g., by dilution or addition of a quenching agent).
-
Analyze the samples immediately using a suitable analytical method such as LC-MS or HPLC to quantify the amount of intact this compound remaining.
4. Data Analysis:
-
Plot the percentage of intact this compound as a function of time for each reducing agent and concentration.
-
Calculate the half-life of this compound under each condition.
Visualizations
Caption: Potential degradation of this compound in the presence of a reducing agent.
References
Technical Support Center: Characterization of Unexpected Byproducts in Bcn-PEG4-OH Reactions
Welcome to the technical support center for Bcn-PEG4-OH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and characterization of unexpected byproducts during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in this compound reactions?
A1: The most frequently observed unexpected byproducts arise from two main sources: side reactions of the BCN (bicyclo[6.1.0]nonyne) moiety and degradation of the this compound linker itself. The primary side reaction is the thiol-yne addition, where the BCN group reacts with free thiol groups present in molecules like cysteine residues in proteins.[1][2][3][4] Additionally, the BCN ring can be susceptible to hydrolysis and oxidation, particularly under acidic conditions, leading to the formation of inactive byproducts.[5]
Q2: My reaction yield is low. What are the potential causes related to the this compound linker?
A2: Low reaction yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be attributed to several factors involving the this compound linker:
-
Reagent Instability: BCN compounds can degrade over time, even with proper storage. They are particularly sensitive to acidic conditions (pH < 7).
-
Side Reactions: If your target molecule contains free thiols (e.g., cysteine residues), the this compound may be consumed by the thiol-yne side reaction, reducing the amount available for the desired SPAAC reaction.
-
Incorrect Stoichiometry: An inaccurate quantification of the this compound solution can lead to a suboptimal molar ratio with your azide-containing molecule.
Q3: How does pH affect the stability of this compound and the formation of byproducts?
A3: The pH of the reaction buffer is a critical parameter. Acidic conditions (pH < 7) can lead to the degradation of the BCN moiety through hydrolysis, rendering it inactive for the SPAAC reaction. While SPAAC reactions are often efficient at neutral to slightly basic pH (7.0-8.5), higher pH values can sometimes increase the rate of competing side reactions.
Q4: Can I use reducing agents in my reaction mixture with this compound?
A4: Caution should be exercised when using reducing agents. While some reducing agents may be necessary to maintain protein function, agents like TCEP (tris(2-carboxyethyl)phosphine) and, to a lesser extent, GSH (glutathione), can react with and degrade the BCN ring. If a reducing agent is necessary, its compatibility and potential for side reactions with BCN should be carefully evaluated.
Troubleshooting Guides
Issue 1: Identification of an Unexpected Mass in the Final Product
Potential Cause: Formation of a thiol-yne adduct with a cysteine-containing protein or peptide.
Troubleshooting Steps:
-
Mass Analysis: Determine the mass difference between your expected product and the observed byproduct. An addition of the mass of this compound to a free thiol-containing molecule in your reaction is indicative of a thiol-yne adduct.
-
Control Reaction: Perform a control reaction where the azide-functionalized molecule is omitted. The presence of the same unexpected mass in this control would strongly suggest a side reaction between your target molecule and this compound.
-
Thiol Blocking: If your protein has free cysteine residues that are not the intended site of conjugation, consider blocking them with a thiol-reactive agent like iodoacetamide (IAM) prior to the addition of this compound.
-
Use of Thiol Scavengers: In some cases, low concentrations of a competing thiol, such as β-mercaptoethanol (βME), can be added to the reaction mixture to reduce the undesired reaction with peptidylcysteines.
Issue 2: Low or No Conjugation Yield
Potential Cause: Degradation of this compound due to improper storage or reaction conditions.
Troubleshooting Steps:
-
Verify Reagent Integrity: Before starting your experiment, confirm the integrity of your this compound stock solution using an analytical technique like LC-MS. Look for the expected mass and the absence of significant degradation products.
-
pH Control: Ensure your reaction buffer is within the optimal pH range of 7.0-8.5 and avoid prolonged exposure to acidic conditions.
-
Reaction Time and Temperature: While SPAAC reactions can proceed at room temperature, gentle heating to 37°C can sometimes improve the reaction rate. Monitor the reaction over time to determine the optimal duration.
-
Stoichiometry Optimization: Titrate the molar ratio of this compound to your azide-containing molecule to find the optimal balance that maximizes yield while minimizing excess unreacted reagents.
Data Presentation
Table 1: Second-Order Rate Constants for BCN Reactions
| Reacting Species | Reaction Type | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| Benzyl Azide | SPAAC | 0.29 | CD₃CN/D₂O (1:2) | |
| β-mercaptoethanol | Thiol-yne Addition | 1 x 10⁻⁴ | 25°C |
Table 2: Stability of BCN in the Presence of Glutathione (GSH)
| Compound | Condition | Half-life | Reference |
| BCN | GSH | ~6 hours | |
| DBCO | GSH | 71 minutes |
Experimental Protocols
Protocol 1: RP-HPLC Method for Byproduct Detection
This protocol provides a general method for separating the desired conjugate from unreacted starting materials and potential byproducts.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 280 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.
-
Analysis: Compare the chromatogram of the reaction mixture to the chromatograms of the individual starting materials. The appearance of new peaks indicates the formation of products and byproducts. The retention time of the conjugate is typically longer than that of the individual starting materials due to increased hydrophobicity.
Protocol 2: LC-MS Analysis for Byproduct Identification
This protocol is for confirming the molecular weight of the products and byproducts.
-
LC System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute all components, similar to the HPLC method above, but adjusted for the shorter column length.
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the neutral mass of the eluting species. Compare the observed masses with the theoretical masses of the expected product and potential byproducts (e.g., thiol-adduct, hydrolysis product).
Protocol 3: ¹H NMR for Structural Characterization
This protocol can be used to gain structural information about purified byproducts.
-
Sample Preparation: Purify the byproduct of interest using preparative HPLC. Lyophilize the collected fraction and dissolve it in a suitable deuterated solvent (e.g., D₂O, CD₃CN).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Acquire a ¹H NMR spectrum. The disappearance of the characteristic alkyne protons of the BCN moiety and the appearance of new signals can help to elucidate the structure of the byproduct. For example, in a thiol-yne adduct, new vinyl proton signals would be expected.
Visualizations
References
- 1. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bcn-peg4-OH vs. DBCO: A Comparative Guide for Bioconjugation
In the rapidly evolving landscape of bioconjugation, the choice of chemical tools for linking biomolecules is critical for the success of research, diagnostics, and therapeutic development. Among the most powerful techniques is the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This guide provides an in-depth, objective comparison of two leading strained alkynes used in SPAAC: Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DBCO). Specifically, we will address Bcn-peg4-OH, a derivative of BCN featuring a hydrophilic PEG4 linker, in relation to various DBCO reagents.
This comparison is tailored for researchers, scientists, and drug development professionals, offering a clear evaluation of each reagent's performance based on reaction kinetics, stability, and physicochemical properties, supported by experimental data and detailed protocols.
Performance Comparison: BCN vs. DBCO
While both BCN and DBCO react with azides to form a stable triazole linkage, they exhibit distinct characteristics that make them suitable for different applications. The choice between them often involves a trade-off between reaction speed and stability.
Reaction Kinetics
The speed of the SPAAC reaction is a crucial factor, especially when working with low concentrations of biomolecules or in applications requiring rapid labeling. Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[1] However, the nature of the azide can influence the reaction rate. For instance, while DBCO reacts faster with aliphatic azides, BCN has been shown to have a significantly higher reaction rate with aromatic azides.[1]
Stability
The stability of the linker is paramount for the integrity of the bioconjugate, particularly in complex biological environments. BCN demonstrates superior stability compared to DBCO in the presence of endogenous nucleophiles like glutathione (GSH), a thiol-containing antioxidant found in high concentrations within cells.[2][3] In one study, BCN exhibited a half-life of approximately 6 hours in the presence of GSH, whereas DBCO had a half-life of only 71 minutes.[4] However, in the harsh environment of phagosomes, DBCO has shown greater stability than BCN. DBCO linkers have also shown instability in the presence of the reducing agent TCEP (tris(2-carboxyethyl)phosphine), while BCN linkers are reported to be more stable under these conditions.
Physicochemical Properties
The physicochemical properties of the linker, such as hydrophilicity and size, can significantly impact the characteristics of the final bioconjugate.
-
Hydrophilicity: The PEG4 linker in this compound imparts excellent hydrophilicity, which can enhance the solubility of the resulting conjugate and reduce non-specific binding and aggregation. While DBCO itself is more hydrophobic than BCN, DBCO reagents are also commonly available with PEG linkers to improve their solubility.
-
Steric Hindrance: The BCN moiety is less bulky than the DBCO group. This can be an advantage when labeling sterically hindered sites on biomolecules. BCN reacts with primary, secondary, and tertiary azides at similar rates, whereas the bulkier DBCO shows a significant drop in reactivity with sterically demanding tertiary azides.
Quantitative Data Summary
The following tables summarize key quantitative data for BCN and DBCO linkers to aid in experimental design.
Table 1: Reaction Kinetics Comparison
| Reagents | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions / Notes |
| BCN + Benzyl Azide | SPAAC | 0.07 | In CH₃CN:H₂O = 3:1 |
| DBCO + Benzyl Azide | SPAAC | 0.24 | In CH₃CN:H₂O = 3:1; 3.4 times higher rate than BCN. |
| BCN + Phenyl Azide | SPAAC | 0.2 | In CH₃CN:H₂O = 3:1; 6 times faster than DBCO. |
| DBCO + Phenyl Azide | SPAAC | 0.033 | In CH₃CN:H₂O = 3:1 |
Table 2: Stability Comparison
| Linker | Condition | Half-life | Reference |
| BCN | Glutathione (GSH) | ~6 hours | |
| DBCO | Glutathione (GSH) | ~71 minutes | |
| BCN | Intracellular Environment (Immune Phagocytes) | Low stability; 79% degraded after 24h | |
| DBCO | Intracellular Environment (Immune Phagocytes) | Moderate stability; 36% degraded after 24h |
Experimental Protocols
Below are generalized protocols for bioconjugation using BCN and DBCO reagents. These should be optimized for specific applications.
Protocol 1: Antibody-Small Molecule Conjugation using a BCN Linker
This protocol outlines a two-step process for conjugating an azide-modified small molecule to an antibody using a BCN-PEG4-NHS ester (a derivative of this compound activated for reaction with amines).
Step 1: "Arming" the Antibody with the BCN Linker
-
Preparation: Prepare a 10 mM stock solution of BCN-PEG4-NHS ester in anhydrous DMSO. The antibody should be in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the BCN-PEG4-NHS ester stock solution to the antibody solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours on ice.
-
Quenching and Purification: Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature. Remove the excess, unreacted BCN linker using a spin desalting column or by dialysis.
Step 2: Copper-Free Click Chemistry Reaction
-
Preparation: Prepare a stock solution of the azide-modified small molecule in a compatible solvent (e.g., DMSO).
-
Reaction: Add a 2- to 5-fold molar excess of the azide-modified small molecule to the purified BCN-armed antibody solution.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or 37°C.
-
Purification: Purify the final antibody-small molecule conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 2: Antibody-Oligonucleotide Conjugation using a DBCO Linker
This protocol describes the conjugation of a DBCO-activated antibody with an azide-modified oligonucleotide.
Step 1: Antibody Activation with DBCO-NHS Ester
-
Preparation: Dissolve the DBCO-NHS ester in DMSO to a concentration of 10 mM. The antibody should be in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Reaction: Mix the antibody with a 20-30 fold molar excess of the DBCO-NHS ester solution. The final DMSO concentration should be around 20%.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Quenching and Purification: Quench the reaction by adding Tris buffer and incubating for 15 minutes. Remove the unreacted DBCO-NHS ester using a spin desalting column.
Step 2: Copper-Free Click Chemistry Conjugation
-
Reaction: Mix the DBCO-activated antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide.
-
Incubation: Incubate overnight at 4°C or for 2-4 hours at room temperature.
-
Validation and Purification: Validate the final conjugate using SDS-PAGE, which should show a band shift corresponding to the increased molecular weight. Purify the conjugate using liquid chromatography.
Visualizations
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: General experimental workflow for creating an ADC using bioorthogonal chemistry.
PROTAC-Mediated Protein Degradation Pathway
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality where linkers like BCN and DBCO can be employed in their synthesis.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The decision between this compound and DBCO for bioconjugation is highly dependent on the specific requirements of the application.
-
DBCO is the preferred choice for applications that demand the highest reaction rates, such as in vivo imaging or when working with very low concentrations of reactants.
-
BCN , particularly with a hydrophilic PEG linker like in this compound, is a superior option for applications requiring long-term stability in a cellular environment, especially in the presence of reducing agents, or for conjugations where lower hydrophobicity and smaller size are advantageous.
By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal linker to achieve their scientific goals.
References
A Comparative Guide to the Reaction Kinetics of Bcn-PEG4-OH and Other Cyclooctynes
For researchers, scientists, and drug development professionals, the selection of a cyclooctyne for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that directly impacts the efficiency of bioconjugation, imaging, and drug delivery applications. This guide provides an objective comparison of the reaction kinetics of Bicyclo[6.1.0]nonyne (BCN), as Bcn-PEG4-OH, with other widely used cyclooctynes like Dibenzocyclooctyne (DBCO) and Dibenzoannulated cyclooctyne (DIBO). The comparison is supported by experimental data to inform the selection process.
The reactivity of cyclooctynes in SPAAC is primarily governed by the degree of ring strain and electronic factors.[1] More strained cyclooctynes generally exhibit faster reaction kinetics, a crucial attribute for applications requiring rapid labeling at low reactant concentrations.[1] The this compound reagent includes a hydrophilic polyethylene glycol (PEG) linker to enhance aqueous solubility and biocompatibility, which is a significant advantage in biological applications.[2] While the PEG linker itself does not fundamentally alter the intrinsic reactivity of the BCN core, it improves its utility in physiological media. BCN is also noted for its small size and lower lipophilicity compared to DBCO.[1][3]
Quantitative Comparison of Reaction Rates
The performance of different cyclooctynes is best evaluated by comparing their second-order rate constants (k₂) for the reaction with a standard azide, such as benzyl azide. The following table summarizes reported reaction rates for common cyclooctynes.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics & References |
| BCN | Benzyl Azide | ~0.06 - 0.29 | Good balance of reactivity and stability; smaller and less lipophilic than DBCO. |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Generally faster than BCN due to higher ring strain, but can be less stable in the presence of thiols. |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | Demonstrates robust reactivity, intermediate between BCN and DBCO. |
| DIFO | Benzyl Azide | ~0.076 | Fluorination enhances reactivity compared to unsubstituted cyclooctyne. |
| BARAC | Benzyl Azide | >1.0 | Exhibits very fast kinetics but can be less stable. |
Note: Reaction rates can vary significantly depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used. For instance, while DBCO is generally faster with aliphatic azides, BCN can exhibit higher reaction rates with electron-deficient aromatic azides.
From the data, it is evident that DBCO derivatives generally exhibit the highest reaction rates with standard aliphatic azides, making them a preferred choice for applications where speed is critical. However, BCN offers a compelling balance of moderate reactivity, smaller size, enhanced hydrophilicity (especially with the PEG4 linker), and greater stability in the presence of some biological nucleophiles like glutathione compared to DBCO, making it highly suitable for long-term studies.
Experimental Protocol: Determining SPAAC Reaction Kinetics
The determination of second-order rate constants is crucial for the quantitative comparison of different cyclooctynes. A common and reliable method involves monitoring the reaction progress using ¹H NMR spectroscopy under pseudo-first-order conditions.
Objective: To determine the second-order rate constant (k₂) for the SPAAC reaction between a cyclooctyne (e.g., this compound) and an azide (e.g., benzyl azide).
Materials:
-
Cyclooctyne (e.g., this compound, DBCO-OH)
-
Benzyl Azide
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN/D₂O mixture)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Stock Solution Preparation:
-
Prepare individual stock solutions of the cyclooctyne, benzyl azide, and the internal standard (e.g., dimethyl sulfone) in the chosen deuterated solvent. Concentrations should be accurately known.
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
To determine the rate constant, the reaction is typically run under pseudo-first-order conditions where one reactant (e.g., benzyl azide) is in large excess (e.g., 10-20 equivalents) compared to the limiting reactant (the cyclooctyne).
-
In an NMR tube, combine a known concentration of the cyclooctyne with the internal standard.
-
Initiate the reaction by adding the excess benzyl azide solution to the NMR tube. Quickly mix and place the tube in the NMR spectrometer maintained at a constant temperature (e.g., 25 °C).
-
Immediately acquire the first ¹H NMR spectrum (t=0).
-
-
Reaction Monitoring:
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data collection should be adjusted based on the expected reaction rate (e.g., every 5 minutes for a moderately fast reaction).
-
Monitor the disappearance of a characteristic proton signal from the cyclooctyne reactant and the appearance of a new signal from the triazole product.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a disappearing reactant peak and a stable peak from the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point ([Cyclooctyne]t) relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]t) versus time (t).
-
-
Calculating Rate Constants:
-
The plot of ln[Cyclooctyne]t vs. time should yield a straight line. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat this experiment with several different excess concentrations of benzyl azide.
-
Plot the calculated pseudo-first-order rate constants (k_obs) against the corresponding concentrations of benzyl azide ([Azide]).
-
This plot should also be linear. The slope of this second line is the second-order rate constant (k₂) for the SPAAC reaction.
-
Visualizations
Caption: Experimental workflow for determining SPAAC second-order rate constants (k₂).
References
Bcn-peg4-OH vs. DIBO: A Comparative Analysis of Reactivity for Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the selection of the appropriate chemical linker is a critical decision that profoundly influences the outcome of their experiments. In the realm of copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Bicyclo[6.1.0]nonyne (Bcn) and Dibenzocyclooctyne (DIBO) derivatives have emerged as two of the most prominent and powerful tools. This guide provides an objective, data-driven comparison of Bcn-peg4-OH and DIBO, offering insights into their respective reactivity, stability, and ideal applications to empower informed decision-making in your research and development endeavors.
Introduction to this compound and DIBO
This compound and DIBO are both strained cyclooctynes that react rapidly and selectively with azides without the need for a cytotoxic copper catalyst, making them ideal for bioconjugation in sensitive biological systems.[1] The driving force for this reaction is the release of ring strain in the cyclooctyne upon forming a stable triazole linkage.[2][3]
This compound features a bicyclo[6.1.0]nonyne (Bcn) moiety, which is a relatively small and hydrophilic strained alkyne.[4][5] The inclusion of a tetraethylene glycol (PEG4) spacer further enhances its aqueous solubility and can reduce non-specific binding of the resulting conjugate.
DIBO (Dibenzocyclooctyne) , also commonly referred to as DBCO or ADIBO, is characterized by the fusion of two benzene rings to the cyclooctyne core. This structural feature imparts greater ring strain, which generally leads to faster reaction kinetics compared to Bcn. However, this increased reactivity can come at the cost of reduced stability in certain biological environments.
Quantitative Comparison of Reactivity and Physicochemical Properties
The choice between this compound and DIBO often involves a trade-off between reaction speed, stability, and the physicochemical properties of the final conjugate. The following tables summarize key quantitative data to facilitate a direct comparison.
| Feature | This compound | DIBO/DBCO |
| Structure | Bicyclo[6.1.0]nonyne with PEG4 linker | Dibenzocyclooctyne |
| Molecular Weight | Lower | Higher |
| Lipophilicity | Lower (more hydrophilic) | Higher (more lipophilic) |
| Size | Smaller | Bulkier |
Table 1: Comparison of Physicochemical Properties.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| BCN | Benzyl Azide | ~0.06 - 0.1 | |
| BCN | Phenyl Azide | Significantly higher than with benzyl azide | |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | |
| DBCO | Primary/Secondary Azides | Significantly faster than BCN | |
| DBCO | Tertiary Azides | Reactivity drops dramatically |
Table 2: Second-Order Rate Constants for SPAAC Reactions. Note: Reaction rates are dependent on the specific azide, solvent, and temperature.
Stability in Biological Milieus
The stability of the linker is crucial for the integrity of the bioconjugate, especially in complex biological environments.
| Condition | This compound | DIBO/DBCO |
| Presence of Thiols (e.g., Glutathione) | More stable | Less stable |
| Acidic Conditions | Can exhibit instability | Generally more stable |
| Reducing Agents (e.g., TCEP) | Can exhibit instability | Can exhibit instability, but BCN is often a more stable choice if reducing conditions are necessary. |
Table 3: Comparative Stability of Bcn and DIBO/DBCO.
Experimental Protocols
The following is a generalized protocol for a head-to-head comparison of this compound and DIBO in the context of antibody conjugation.
Objective:
To compare the conjugation efficiency and stability of an antibody conjugated with this compound versus a DIBO-linker.
Materials:
-
Antibody (e.g., IgG) at 5-10 mg/mL in amine-free buffer (e.g., PBS, pH 7.4)
-
Bcn-peg4-NHS ester
-
DIBO-NHS ester (or DBCO-NHS ester)
-
Azide-functionalized payload (e.g., a fluorescent dye or a small molecule drug)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns (e.g., 7K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical equipment (e.g., UV-Vis spectrophotometer, HIC-HPLC, LC-MS)
Part 1: Antibody Activation with Bcn and DIBO Linkers
-
Preparation of Reagents: Prepare fresh 10 mM stock solutions of Bcn-peg4-NHS ester and DIBO-NHS ester in anhydrous DMSO.
-
Reaction Setup:
-
In two separate microcentrifuge tubes, add the antibody solution.
-
To one tube, add a 10-20 fold molar excess of the Bcn-peg4-NHS ester stock solution.
-
To the second tube, add a 10-20 fold molar excess of the DIBO-NHS ester stock solution.
-
Ensure the final DMSO concentration does not exceed 10-20% (v/v).
-
-
Incubation: Incubate the reactions at room temperature for 60-90 minutes with gentle mixing.
-
Purification: Remove the excess, unreacted linker from each reaction using a spin desalting column equilibrated with PBS (pH 7.4).
Part 2: Conjugation with Azide-Payload
-
Reaction Setup:
-
To the purified Bcn-activated antibody, add a 3-5 fold molar excess of the Azide-Payload stock solution.
-
To the purified DIBO-activated antibody, add a 3-5 fold molar excess of the Azide-Payload stock solution.
-
-
Incubation:
-
Incubate the reactions overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.
-
-
Purification: Purify the final antibody-payload conjugates using spin desalting columns or size-exclusion chromatography to remove excess payload.
Part 3: Characterization and Comparison
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Use UV-Vis spectrophotometry to measure the absorbance of the protein (at 280 nm) and the payload (at its specific λmax). Calculate the DAR based on the known extinction coefficients.
-
Alternatively, use Hydrophobic Interaction Chromatography (HIC)-HPLC to determine the distribution of different drug-loaded species.
-
-
Analysis of Conjugation Efficiency: Compare the DAR values obtained for the Bcn and DIBO conjugates to assess which linker resulted in a higher degree of payload incorporation under the same reaction conditions.
-
Stability Assessment:
-
Incubate aliquots of each conjugate in human plasma or in a solution containing a high concentration of glutathione (e.g., 5 mM) at 37°C.
-
At various time points (e.g., 0, 6, 24, 48 hours), analyze the samples by HIC-HPLC or LC-MS to monitor for any premature release of the payload.
-
Visualization of Workflows and Mechanisms
Caption: Comparative experimental workflow for antibody conjugation.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Hydrophilicity: Bcn-PEG4-OH vs. DBCO-PEG4-OH
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of linker is a critical decision that can significantly impact experimental outcomes. In the realm of copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) are two of the most prominent reagents. When coupled with a polyethylene glycol (PEG) spacer, these linkers offer enhanced solubility and biocompatibility. This guide provides an objective comparison of the hydrophilicity of Bcn-PEG4-OH and DBCO-PEG4-OH, supported by available data and detailed experimental protocols to aid in the selection of the optimal linker for your specific application.
The hydrophilicity of a linker is a crucial parameter, influencing its solubility in aqueous buffers, its propensity for non-specific binding, and the pharmacokinetic profile of the resulting bioconjugate. Both this compound and DBCO-PEG4-OH incorporate a tetraethylene glycol (PEG4) spacer to improve their water solubility. However, the inherent properties of the core BCN and DBCO moieties lead to differences in their overall hydrophilicity.
Executive Summary of Hydrophilicity
Generally, the BCN moiety is considered to be more hydrophilic (or less lipophilic) than the DBCO moiety. This is attributed to the smaller, less aromatic structure of BCN compared to the bulky, fused aromatic ring system of DBCO. Consequently, for applications where maximizing aqueous solubility and minimizing non-specific hydrophobic interactions are critical, this compound may be the more favorable choice.
Comparative Data
While direct, side-by-side experimental data for the water solubility of this compound and DBCO-PEG4-OH is not extensively published, we can infer their relative hydrophilicity from calculated partition coefficients (LogP) of closely related structures and qualitative solubility information from commercial suppliers. A lower LogP value is indicative of higher hydrophilicity.
| Parameter | This compound | DBCO-PEG4-OH | Supporting Evidence/Rationale |
| Molecular Weight | ~413.5 g/mol [1] | ~508.6 g/mol [2] | The smaller size of BCN contributes to a lower molecular weight. |
| Calculated LogP (XLogP3) | ~0.8 (for endo-BCN-PEG4-amine)[3] | ~1.5 (for m-PEG4-DBCO)[4] | Lower calculated LogP for the BCN-containing PEG linker suggests greater hydrophilicity. Note: These are for related compounds and serve as an estimation. |
| Qualitative Aqueous Solubility | Generally described as hydrophilic, with the PEG spacer enhancing solubility.[5] | Generally described as hydrophilic, with the PEG spacer enhancing solubility. | Both linkers are designed for use in aqueous environments. |
| Qualitative Lipophilicity | Lower lipophilicity compared to DBCO. | Higher lipophilicity due to the dibenzofused aromatic rings. | The aromatic structure of DBCO increases its hydrophobic character. |
| Solubility in Organic Solvents | Soluble in DCM, THF, acetonitrile, DMF, and DMSO. | Soluble in DMSO, DMF, DCM, THF, and Chloroform. | Both are soluble in common organic solvents. |
Experimental Protocols
For researchers wishing to perform a direct comparison of the hydrophilicity of this compound and DBCO-PEG4-OH, the following experimental protocols are recommended.
Protocol 1: Determination of Aqueous Solubility by HPLC
This method provides a quantitative measure of the saturation solubility of the compounds in an aqueous buffer.
Materials:
-
This compound
-
DBCO-PEG4-OH
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
0.22 µm syringe filters
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and DBCO-PEG4-OH in a suitable organic solvent (e.g., DMSO or DMF).
-
Preparation of Saturated Solutions:
-
Add an excess amount of each compound to separate microcentrifuge tubes containing a known volume of PBS (e.g., 1 mL).
-
Incubate the tubes at a constant temperature (e.g., 25°C) with vigorous shaking for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of each compound with known concentrations.
-
Analyze the filtered supernatant and the standard solutions by reverse-phase HPLC. A suitable mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., ~260 nm for DBCO and a lower wavelength for BCN).
-
-
Quantification:
-
Generate a standard curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the saturated solutions from the standard curve. This concentration represents the aqueous solubility.
-
Protocol 2: Comparative Hydrophilicity by Contact Angle Measurement
This method assesses the hydrophilicity of surfaces functionalized with this compound and DBCO-PEG4-OH. A lower contact angle indicates a more hydrophilic surface.
Materials:
-
This compound and DBCO-PEG4-OH
-
A suitable solid substrate (e.g., glass slides, silicon wafers)
-
Surface modification reagents (e.g., for creating amine-reactive surfaces if conjugating via an NHS ester derivative)
-
Contact angle goniometer
-
High-purity water
Procedure:
-
Surface Preparation: Prepare two sets of solid substrates with a functional group suitable for reacting with the hydroxyl group of the PEG linkers (or use a derivative like an NHS ester for amine-reactive surfaces).
-
Surface Functionalization:
-
React one set of substrates with this compound and the other set with DBCO-PEG4-OH under appropriate conditions to achieve a monolayer coverage.
-
Thoroughly rinse the substrates to remove any unreacted linker and dry them under a stream of nitrogen.
-
-
Contact Angle Measurement:
-
Place a functionalized substrate on the stage of the contact angle goniometer.
-
Dispense a small droplet of high-purity water onto the surface.
-
Capture an image of the droplet and use the goniometer software to measure the static contact angle at the liquid-solid interface.
-
Repeat the measurement at multiple locations on the surface and on multiple substrates for each linker to ensure reproducibility.
-
-
Data Analysis: Compare the average contact angles for the this compound and DBCO-PEG4-OH functionalized surfaces.
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: A general workflow for determining the aqueous solubility of PEGylated linkers via HPLC.
References
- 1. [PDF] HPLC determination of polyethylene glycol 400 in urine: oligomeric profile in healthy and celiac disease subjects. | Semantic Scholar [semanticscholar.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. endo-BCN-PEG4-amine | C21H36N2O6 | CID 75412391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-PEG4-DBCO | C28H34N2O6 | CID 134159730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Determining the Drug-to-Antibody Ratio of a Bcn-PEG4-OH ADC: A Comparative Guide to Analytical Techniques
The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC), directly impacting its potency, safety, and efficacy. For ADCs constructed using a Bcn-PEG4-OH linker, which participates in copper-free click chemistry, precise DAR determination is essential for ensuring manufacturing consistency and predicting clinical performance. This guide provides a comparative overview of the most common analytical methods for DAR determination, complete with experimental protocols and data presentation to aid researchers in selecting the optimal technique for their this compound ADC.
Comparison of Key Analytical Methods for DAR Determination
Several robust methods are available for determining the DAR of an ADC. The choice of technique depends on factors such as the specific characteristics of the ADC, the desired level of detail (average vs. distribution), and the available instrumentation. The table below summarizes the most widely used methods.
| Analytical Method | Principle | Advantages | Limitations | Typical Data Output |
| UV/Vis Spectroscopy | Measures absorbance at two different wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentration of each component based on their extinction coefficients.[][2][3][4][5] | Simple, rapid, and requires standard laboratory equipment. | Provides only the average DAR and can be inaccurate if the drug's absorbance spectrum overlaps with the antibody's or if free drug is present. Does not provide information on the distribution of different drug-loaded species. | Average DAR value. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The addition of a drug molecule increases the hydrophobicity of the antibody, leading to longer retention times on the HIC column. | Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and can quantify the amount of unconjugated antibody. It is a non-denaturing technique. | Not directly compatible with mass spectrometry due to the high salt concentrations in the mobile phase. May not be suitable for all types of ADCs, particularly lysine-conjugated ADCs. | Chromatogram showing peaks for each DAR species, allowing for the calculation of the average DAR and the relative abundance of each species. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. For ADCs, it is often used after reducing the antibody to separate the light and heavy chains. | Compatible with mass spectrometry. Can provide information on the drug load on individual antibody chains. | The denaturing conditions can lead to the dissociation of non-covalently linked antibody chains, which can complicate the analysis of certain ADCs. | Chromatogram showing separated light and heavy chains with different drug loads. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the different ADC species. Native MS preserves the intact structure of the ADC. | Provides accurate mass measurements for each DAR species, confirming the identity and distribution of drug loads. Can be coupled with liquid chromatography (LC-MS) for enhanced separation and characterization. | Requires specialized and expensive instrumentation. Data analysis can be complex due to the heterogeneity of ADCs (e.g., glycosylation). | Mass spectrum showing peaks corresponding to each DAR species, from which the average DAR and distribution can be calculated. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited for DAR determination.
UV/Vis Spectroscopy
Objective: To determine the average DAR by measuring the absorbance of the ADC and its components.
Methodology:
-
Determine Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody at 280 nm.
-
Measure the absorbance of the drug-linker construct at its maximum absorbance wavelength (λmax) and at 280 nm.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.
-
-
Sample Measurement:
-
Dilute the this compound ADC sample to a concentration within the linear range of the spectrophotometer.
-
Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug.
-
-
DAR Calculation:
-
Use the Beer-Lambert law and the measured absorbances and extinction coefficients to calculate the concentrations of the antibody and the drug in the ADC sample.
-
The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.
-
Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species in an ADC sample.
Methodology:
-
Column and Mobile Phases:
-
Utilize a HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: A high salt concentration buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: A low salt concentration buffer (e.g., 50 mM sodium phosphate, pH 7).
-
-
Chromatographic Conditions:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound proteins using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to the different DAR species (unconjugated antibody elutes first, followed by species with increasing DAR).
-
Calculate the area of each peak. The weighted average DAR is calculated from the percentage of the peak area for each species multiplied by its DAR value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the precise mass and distribution of each DAR species.
Methodology:
-
Sample Preparation (Optional):
-
For analysis of individual chains, reduce the ADC using a reducing agent like dithiothreitol (DTT).
-
For intact mass analysis, the sample may be analyzed directly. Deglycosylation using an enzyme like PNGase F can simplify the mass spectrum.
-
-
Liquid Chromatography:
-
For intact ADC analysis, Size Exclusion Chromatography (SEC) or Reversed-Phase (RP) chromatography can be used.
-
For reduced ADC analysis, RPLC is typically employed to separate the light and heavy chains.
-
-
Mass Spectrometry:
-
The eluent from the LC system is introduced into the mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species present in the sample.
-
Identify the peaks corresponding to the antibody and the various drug-loaded forms.
-
Calculate the average DAR and the relative abundance of each species based on the peak intensities.
-
Visualizing the Workflows
Diagrams illustrating the experimental workflows provide a clear, step-by-step understanding of the processes involved in DAR determination.
References
- 2. pharmiweb.com [pharmiweb.com]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Navigating the In Vivo Landscape: A Comparative Guide to Bcn-PEG4-OH Linker Stability
For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical determinant of a bioconjugate's therapeutic success. Premature payload release can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may prevent efficient drug delivery at the target site. This guide provides an objective comparison of the in vivo performance of the Bcn-PEG4-OH linker, a key component in copper-free click chemistry, against other widely used bioconjugation linkers. The information presented is supported by a synthesis of experimental data from multiple studies to facilitate informed decisions in drug development.
The this compound linker, which utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), has gained prominence for its bioorthogonality and biocompatibility, obviating the need for cytotoxic copper catalysts. The integrated PEG4 (polyethylene glycol) spacer enhances hydrophilicity, which can improve the pharmacokinetic properties of the resulting conjugate by reducing aggregation and increasing solubility.[1][2] This guide evaluates these characteristics in the context of in vivo stability, drawing comparisons with established linker technologies.
Quantitative Comparison of In Vivo Linker Stability
The following table summarizes quantitative data on the in vivo stability of various linker types from preclinical studies. It is important to note that direct head-to-head comparative studies for all linker types under identical conditions are limited; therefore, this table represents a synthesis of data from multiple sources to provide a comparative overview.
| Linker Type | Conjugation Chemistry | Key Stability Features | In Vivo Half-life (Conjugate) | Payload Retention (Representative Data) | Key Considerations |
| Bcn-PEG4 | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | High stability in the presence of thiols (e.g., glutathione). The PEG4 spacer improves hydrophilicity and pharmacokinetics.[1][2] | Generally long, comparable to parent antibody.[] | High | Favorable for long-term in vivo studies. Can exhibit instability under acidic conditions. |
| DBCO | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Fast reaction kinetics. Lower stability in the presence of thiols compared to BCN. | Generally long, but potential for faster clearance of released payload-linker. | Moderate to High | Preferred for rapid conjugation. Potential for off-target reactions with thiols. |
| Maleimide | Thiol-Maleimide Michael Addition | Susceptible to retro-Michael reaction, leading to payload shedding. Can be stabilized by hydrolysis. | Variable, can be shorter than the parent antibody due to deconjugation. | Low to Moderate | Prone to exchange with albumin thiols, forming long-lived albumin-payload adducts. |
| Valine-Citrulline (vc) | Enzyme-Cleavable | Stable in circulation, cleaved by lysosomal proteases (e.g., Cathepsin B). | ADC half-life is typically long, but payload is released upon internalization. | High in circulation | Efficacy is dependent on the expression of target proteases in the tumor. |
| Hydrazone | pH-Sensitive | Stable at physiological pH, cleaved in the acidic environment of endosomes/lysosomes. | Variable, can have a plasma half-life of 2-3 days. | Moderate | Susceptible to hydrolysis in plasma, leading to premature drug release. |
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate evaluation of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments used to quantify linker stability.
Pharmacokinetic Study and Sample Collection
Objective: To determine the concentration-time profile of the bioconjugate and any released payload in a relevant animal model.
Protocol:
-
Animal Dosing: Administer the antibody-drug conjugate (ADC) intravenously to a cohort of animals (e.g., mice or rats) at a specified dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, and weekly) via an appropriate route (e.g., tail vein or cardiac puncture for terminal bleed).
-
Plasma Preparation: Process the collected blood by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
Quantification of Intact ADC by ELISA
Objective: To measure the concentration of the fully intact ADC (antibody with payload attached) in plasma samples.
Protocol:
-
Plate Coating: Coat a 96-well microplate with an antibody that specifically captures the ADC's monoclonal antibody. Incubate and wash.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples and a standard curve of the ADC to the wells. Incubate to allow the capture of the ADC.
-
Detection: Add a labeled secondary antibody that specifically recognizes the payload. The signal from this antibody will only be generated if the payload is still attached to the captured antibody.
-
Substrate Addition: Add a substrate that reacts with the label on the detection antibody to produce a measurable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: Measure the signal intensity and calculate the concentration of the intact ADC in the samples based on the standard curve.
Quantification of Total Antibody and Free Payload by LC-MS/MS
Objective: To determine the concentration of the total antibody (conjugated and unconjugated) and the amount of payload that has been prematurely released into circulation.
Protocol:
-
Sample Preparation (Total Antibody):
-
Immunocapture the ADC and unconjugated antibody from the plasma using magnetic beads coated with an anti-human Fc antibody.
-
Elute the captured antibodies and digest them into peptides using an enzyme like trypsin.
-
Analyze the resulting peptides by LC-MS/MS to quantify a signature peptide unique to the antibody.
-
-
Sample Preparation (Free Payload):
-
Precipitate proteins from the plasma sample using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the small molecule free payload.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples (peptide digest for total antibody or supernatant for free payload) into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Develop a specific method to separate and detect the analyte of interest (signature peptide or free payload).
-
Quantify the analyte by comparing its signal to a standard curve prepared with known concentrations.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in evaluating linker stability, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for in vivo stability assessment of ADCs.
Caption: Signaling pathway of a stable vs. unstable ADC.
References
A Comparative Guide to Purity Analysis of Bcn-PEG4-OH Conjugates
For researchers, scientists, and drug development professionals, the purity of bioconjugation reagents is paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and research tools. Bicyclo[6.1.0]nonyne (Bcn) derivatives, such as Bcn-PEG4-OH, are cornerstone reagents in copper-free click chemistry for the construction of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted biomolecules. This guide provides an objective comparison of analytical methods for assessing the purity of this compound, complete with experimental data and detailed protocols.
Key Purity Concerns
The purity of this compound can be compromised by impurities from the synthetic process or by degradation. The strained cyclooctyne ring of the Bcn moiety can be susceptible to hydrolysis or reaction with nucleophiles, particularly under non-optimal storage or reaction conditions. Potential impurities may include starting materials, incompletely reacted intermediates, and degradation products where the Bcn ring has been compromised.
Comparison of Analytical Methods
The primary analytical techniques for assessing the purity of small molecules like this compound are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages in terms of resolution, sensitivity, and the type of information it provides.
Data Presentation
| Analytical Method | Principle | Information Provided | Resolution | Throughput | Key Advantages | Limitations |
| RP-HPLC-UV | Separation based on hydrophobicity; detection via UV absorbance. | Purity profile, quantification of UV-active impurities. | Good | Medium | Widely available, robust, good for routine purity checks. | This compound has a weak chromophore, leading to lower sensitivity. Not suitable for non-UV active impurities.[][2] |
| RP-HPLC-CAD/ELSD | Separation based on hydrophobicity; detection of non-volatile analytes in an aerosol stream. | Purity profile, quantification of non-volatile compounds, including those without a chromophore. | Good | Medium | Universal detection for non-volatile analytes, good sensitivity for PEG compounds.[2][3] | Non-linear response can make quantification more complex. Requires volatile mobile phases.[4] |
| UPLC-UV/CAD | Separation based on hydrophobicity using sub-2 µm particles at high pressure. | High-resolution purity profile, faster analysis times. | Excellent | High | Significantly faster run times, improved peak resolution, and higher sensitivity compared to HPLC. | Higher initial instrument cost and potentially shorter column lifespan. |
| Mass Spectrometry (ESI-MS) | Measurement of mass-to-charge ratio. | Confirms molecular weight of the main component and identifies impurities based on their mass. | N/A (provides mass information) | High | Highly sensitive and provides definitive confirmation of identity and the mass of impurities. | Does not provide quantitative purity information without chromatographic separation. |
| NMR Spectroscopy (¹H, ¹³C) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information, confirms the chemical structure of the main component and impurities. | N/A (provides structural information) | Low | Unambiguous structure elucidation and can be used for quantitative analysis (qNMR). | Lower sensitivity compared to MS and HPLC, requires higher sample concentration. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline for the purity analysis of this compound using a standard C18 column.
-
Instrumentation: HPLC system with UV and/or Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5-95% B (linear gradient)
-
17-20 min: 95% B
-
20-21 min: 95-5% B (linear gradient)
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: 220 nm.
-
CAD: Nebulizer Temperature 35 °C, Nitrogen gas pressure 35 psi.
-
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
This protocol describes direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS) for molecular weight confirmation. For purity analysis, this would be coupled with an HPLC or UPLC system (LC-MS).
-
Instrumentation: ESI-MS system.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Sample Preparation: Dilute the sample to approximately 10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Expected Ions: For this compound (C₂₁H₃₅NO₇, Exact Mass: 413.24), the expected primary ions would be [M+H]⁺ at m/z 414.25 and [M+Na]⁺ at m/z 436.23.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring a ¹H NMR spectrum to confirm the structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard ¹H NMR experiment.
-
Expected Chemical Shifts (δ) in ppm (relative to TMS):
-
~3.6 ppm: Multiplets corresponding to the -CH₂-O- protons of the PEG chain.
-
~2.2-2.5 ppm & ~1.0-1.5 ppm: Multiplets from the Bcn ring protons.
-
A broad singlet corresponding to the hydroxyl (-OH) proton.
-
Mandatory Visualization
Caption: Experimental workflow for the purity analysis of this compound conjugates.
Caption: Schematic of an RP-HPLC system for this compound analysis.
Conclusion
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound conjugates. High-resolution chromatography, such as UPLC, coupled with a universal detector like CAD, provides the most robust method for quantitative purity assessment. Mass spectrometry is indispensable for confirming the identity of the main component and any detected impurities. Finally, NMR spectroscopy serves as the gold standard for structural confirmation. By employing these complementary techniques, researchers can ensure the quality and reliability of their this compound reagents, leading to more consistent and reproducible results in their drug development and research endeavors.
References
Assessing the Impact of Bcn-PEG4-OH Conjugation on Protein Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of bicyclo[6.1.0]nonyne-polyethylene glycol-hydroxyl (Bcn-PEG4-OH) to proteins is a powerful strategy in biopharmaceutical development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted drug delivery systems. This guide provides an objective comparison of protein function before and after this compound conjugation, supported by experimental data and detailed protocols to aid researchers in this critical assessment.
The Role of this compound in Protein Modification
This compound is a heterobifunctional linker that facilitates the covalent attachment of molecules to proteins through strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." The Bcn moiety provides a reactive handle for this bioorthogonal reaction, while the PEG4 (tetraethylene glycol) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance of the conjugated payload.[1] This modification, however, can influence the protein's intrinsic functions. Therefore, a thorough assessment of the conjugated protein's activity is paramount.
Impact on Protein Function: A Data-Driven Comparison
The conjugation of any moiety to a protein has the potential to alter its structure and, consequently, its function. The impact of this compound conjugation is multifaceted, affecting binding affinity, enzymatic activity, and in vivo pharmacokinetics.
Antibody Binding Affinity
A critical parameter for therapeutic antibodies is their binding affinity to the target antigen. Conjugation of a this compound linker and a payload can lead to a decrease in binding affinity, as measured by the half-maximal effective concentration (EC50).
| Antibody | Conjugation Status | EC50 (nM) | Fold Change in Affinity |
| Trastuzumab | Unconjugated (Native) | 0.29 ± 0.01 | - |
| Conjugated (ADC) | 0.93 ± 0.03 | 3.2-fold decrease | |
| Pertuzumab | Unconjugated (Native) | 0.27 ± 0.02 | - |
| Conjugated (ADC) | 0.93 ± 0.02 | 3.4-fold decrease |
This data is representative of the typical impact of conjugation on antibody affinity, as demonstrated in a study with Trastuzumab and Pertuzumab ADCs.[2]
The observed decrease in affinity is likely due to steric hindrance from the conjugated payload, which can interfere with the antibody-antigen interaction. However, site-specific conjugation methods can help to minimize this effect.[2]
In Vitro Cytotoxicity and In Vivo Efficacy
For antibody-drug conjugates, the ultimate goal is to deliver a cytotoxic payload to target cells. While in vitro cytotoxicity might be reduced due to the presence of the PEG linker, the in vivo efficacy can be enhanced due to improved pharmacokinetics.
| Conjugate | Linker | In Vitro Cytotoxicity (IC50) | In Vivo Half-life | Tumor Growth Inhibition |
| Affibody-MMAE | SMCC (No PEG) | Lower (Higher Potency) | Shorter | Less Effective |
| Affibody-MMAE | PEG10K | 22-fold Higher (Lower Potency) | 11.2-fold Longer | Most Effective |
This data from a study on affibody-drug conjugates illustrates the trade-off between in vitro potency and in vivo efficacy conferred by a PEG linker.[3]
The PEG4 spacer in this compound contributes to a longer circulation half-life, which can lead to greater accumulation of the therapeutic in the tumor and a more potent anti-tumor effect in vivo, even if the in vitro cytotoxicity is somewhat compromised.[3]
Experimental Protocols for Functional Assessment
To quantitatively assess the impact of this compound conjugation, a series of well-defined experiments are necessary.
General Experimental Workflow for this compound Conjugation
This protocol outlines the general steps for conjugating a this compound derivative to a protein containing an azide group.
Caption: General workflow for protein conjugation with a this compound derivative.
Protocol 1: Assessing Antibody Binding Affinity via ELISA
Objective: To determine the binding affinity (EC50) of a native versus a this compound conjugated antibody to its target antigen.
Materials:
-
96-well ELISA plates
-
Target antigen
-
Native antibody
-
This compound conjugated antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen at a concentration of 1-5 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Prepare serial dilutions of the native and conjugated antibodies in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentrations and fit a sigmoidal dose-response curve to determine the EC50 for both the native and conjugated antibodies.
Protocol 2: Assessing Enzyme Activity using a Fluorometric Assay (Lysozyme Example)
Objective: To measure and compare the specific activity of native versus this compound conjugated lysozyme.
Materials:
-
Lysozyme Activity Assay Kit (e.g., Abcam ab211113 or similar)
-
Native lysozyme
-
This compound conjugated lysozyme
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a standard curve using the fluorophore standard provided in the kit.
-
Sample Preparation: Prepare dilutions of the native and conjugated lysozyme in the assay buffer.
-
Reaction Initiation: Add the lysozyme substrate to all wells containing the standards and samples.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stopping the Reaction: Add the stop buffer to all wells.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/445 nm).
-
Data Analysis: Calculate the lysozyme activity based on the standard curve and the fluorescence readings of the samples. Compare the specific activity (U/mg) of the native and conjugated lysozyme.
Signaling Pathway and Mechanism of Action
The functional consequence of this compound conjugation is often assessed in the context of a specific biological pathway. For instance, an antibody-drug conjugate targeting a receptor on a cancer cell will initiate a series of events leading to cell death.
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Conclusion
The conjugation of this compound to proteins offers significant advantages in the development of targeted therapeutics. However, it is crucial to recognize that this modification can impact the protein's intrinsic function. A systematic and quantitative assessment of binding affinity, enzymatic activity, and in vivo efficacy is essential to fully understand the therapeutic potential of the resulting bioconjugate. The experimental protocols and comparative data presented in this guide provide a framework for researchers to conduct these critical evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
